LY-2584702 tosylate salt
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYUXDNMHBQKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F4N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to LY-2584702 Tosylate Salt: A Selective p70S6K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K). As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K is a key regulator of cell growth, proliferation, and survival, making it a compelling target for therapeutic intervention, particularly in oncology. This document provides a comprehensive technical overview of LY-2584702, consolidating its mechanism of action, preclinical and clinical data, and detailed experimental protocols. All quantitative data are summarized in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction and Mechanism of Action
LY-2584702 is a small molecule inhibitor targeting p70S6K, a serine/threonine kinase that plays a pivotal role in protein synthesis.[1][2] The tosylate salt form of the compound enhances its stability and solubility.[3][4] p70S6K is a downstream component of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in various human cancers.[1][5]
Upon activation by upstream signals such as growth factors and nutrients, mTORC1 phosphorylates and activates p70S6K.[5] Activated p70S6K then phosphorylates several substrates, most notably the 40S ribosomal protein S6 (RPS6).[6] This phosphorylation event is believed to enhance the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (5' TOP) mRNAs, which encode for ribosomal proteins and elongation factors.[5] The ultimate result is an increase in protein synthesis capacity, which is essential for cell growth and proliferation.[6] Furthermore, p70S6K contributes to cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[7]
LY-2584702 acts by competitively binding to the ATP-binding pocket of p70S6K, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling cascade.[1][3] This action is expected to suppress cell growth, proliferation, and survival in tumors where the PI3K/Akt/mTOR pathway is overactive.[8]
Compound Profile
A summary of the chemical and physical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Chemical Name | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl]-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine, 4-methylbenzenesulfonate | [9] |
| Synonyms | LYS6K2 | [9][10] |
| Molecular Formula | C₂₈H₂₇F₄N₇O₃S | [9][11] |
| Molecular Weight | 617.62 g/mol | [3][12] |
| CAS Number | 1082949-68-5 | [9][10] |
| Appearance | Crystalline solid | [9] |
| Solubility (DMSO) | ~10-20 mg/mL | [3][9][12] |
| Solubility (Ethanol) | ~0.5 mg/mL | [9] |
Preclinical Data
In Vitro Potency and Selectivity
LY-2584702 demonstrates high potency against its target enzyme and within cellular models. It is highly selective for p70S6K when screened against a broad panel of other kinases.[9][10]
| Assay Type | Target/Cell Line | IC₅₀ Value | Reference(s) |
| Enzyme Assay | p70S6K (S6K1) | 2 - 4 nM | [3][13][14][15] |
| Cell-Based Assay (pS6 Inhibition) | HCT116 Colon Cancer Cells | 100 - 240 nM | [3][4][10] |
| Off-Target Enzyme Assay | MSK2, RSK | 58 - 176 nM | [12][13][14] |
In Vivo Antitumor Efficacy
The single-agent efficacy of LY-2584702 has been demonstrated in multiple human tumor xenograft models.
| Tumor Model | Dosing Regimen | Efficacy Outcome | Reference(s) |
| HCT116 Colon Carcinoma Xenograft | Oral, 2.5 & 12.5 mg/kg BID | Significant tumor growth reduction; TMED₅₀: 2.3 mg/kg, TMED₉₀: 10 mg/kg | [10][12][13] |
| U87MG Glioblastoma Xenograft | Oral, 2.5 & 12.5 mg/kg BID | Significant single-agent efficacy | [12][13] |
| EOMA Hemangioendothelioma (shAkt3) | Oral, 12.5 mg/kg BID | Significantly reduced tumor growth compared to vehicle control | [13][14] |
BID: twice daily; TMED: Threshold Minimum Effective Dose
Clinical Trial Data
LY-2584702 has been evaluated in Phase I clinical trials in patients with advanced solid tumors, both as a single agent and in combination therapies.
Pharmacokinetics
Pharmacokinetic parameters were assessed in a Phase I study involving Japanese patients with solid tumors.
| Parameter | Value Range | Dosing | Reference(s) |
| Tₘₐₓ (Time to Peak) | 5 - 8 hours | Single oral dose | [8] |
| t₁/₂ (Half-life) | 14.7 - 28.1 hours | Single oral dose | [8] |
| Apparent Clearance | 5.18 - 7.79 L/h | Single oral dose | [8] |
| Accumulation Ratio | 1.41 - 2.07 | Twice daily dosing | [8] |
Note: Pharmacokinetic analysis revealed substantial variability and was not dose-proportional with increasing doses in a separate Phase I study.[1]
Safety, Tolerability, and Efficacy
The safety profile of LY-2584702 was characterized in dose-escalation studies.
| Study Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Dose-Limiting Toxicities (DLTs) | Clinical Response | Reference(s) |
| Advanced Solid Tumors | QD or BID, 28-day cycle | 100 mg QD or 75 mg BID | Grade 3: Vomiting, increased lipase, nausea, hypophosphatemia, fatigue, pancreatitis | No objective responses observed at MTD levels | [1] |
| Advanced Solid Tumors (Japanese) | BID, 30-day cycle | Not established (tested up to 75 mg BID) | No DLTs observed in Cycle 1 | Two patients exhibited long-term stable disease | [8] |
| Combination with Erlotinib (B232) | Daily | Not feasible | Grade 3: Vomiting, hypophosphatemia, pulmonary embolism | Stable disease was best response | [16] |
| Combination with Everolimus (B549166) | Daily | Not reported | No DLTs in Cycle 1; common AEs: fatigue, anorexia, diarrhea | Stable disease was best response | [16] |
QD: once daily; BID: twice daily; AEs: Adverse Events
Experimental Protocols
Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams.
Protocol 1: In Vitro p70S6K Enzyme Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC₅₀ of LY-2584702 against purified p70S6K enzyme.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase reaction buffer. Prepare solutions of recombinant human p70S6K enzyme, S6 kinase substrate peptide, and ATP in kinase buffer.
-
Compound Plating: Add the diluted compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Enzyme Addition: Add the p70S6K enzyme solution to each well and briefly incubate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate peptide mixture to each well.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature. The enzyme will phosphorylate the substrate by hydrolyzing ATP to ADP.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Detection: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Phospho-S6 Inhibition in Cells
This protocol details the assessment of LY-2584702 activity in a cellular context by measuring the phosphorylation of the direct p70S6K substrate, RPS6.
Methodology:
-
Cell Culture: Seed HCT116 cells in 6-well plates and culture in appropriate media until they reach 70-80% confluency.
-
Treatment: Starve cells (optional, to reduce basal signaling) and then treat with a range of concentrations of LY-2584702 (e.g., 0-10 µM) for a specified time, such as 24 hours.[4] Include a DMSO vehicle control.
-
Lysis: Aspirate media, wash cells with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Gel Electrophoresis: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Load samples onto a polyacrylamide gel (e.g., 12% Tris-Glycine) and separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: Block non-specific binding sites on the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for phosphorylated RPS6 (e.g., anti-phospho-S6 Ser235/236) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total RPS6 and a loading control (e.g., β-actin or GAPDH). Quantify band intensities using densitometry software. Calculate the ratio of pS6 to total S6 to determine the extent of inhibition.
Protocol 3: In Vivo Xenograft Tumor Model Efficacy Study
This protocol outlines a typical efficacy study of LY-2584702 in a subcutaneous tumor xenograft model.[12]
Methodology:
-
Animal Model: Use 6- to 8-week-old immunocompromised mice (e.g., nu/nu female mice). Allow them to acclimatize to the facility for at least one week.
-
Tumor Cell Implantation: Harvest HCT116 cells during their exponential growth phase. Resuspend the cells in a sterile solution (e.g., 50:50 mix of serum-free medium and Matrigel) at a concentration of 5x10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment and control groups (e.g., n=10 mice per group).
-
Drug Administration: Prepare LY-2584702 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Administer the compound or vehicle alone to the respective groups via oral gavage at the desired dose and schedule (e.g., 12.5 mg/kg, twice daily).[12]
-
Efficacy and Tolerability Assessment: Continue treatment for the duration of the study (e.g., 21 days). Monitor tumor volume, body weight (as a measure of toxicity), and the overall health of the animals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and optional pharmacodynamic analysis (e.g., Western blot for pS6). Compare the mean tumor growth between the treated and vehicle groups to determine the antitumor efficacy.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p70S6K. Preclinical data robustly demonstrated its mechanism of action and antitumor activity in various cancer models. However, its clinical development has been challenging. Phase I studies established a maximum tolerated dose but revealed significant pharmacokinetic variability and dose-limiting toxicities without observing objective tumor responses.[1] The combination with erlotinib was not well-tolerated.[16] These findings underscore the complexities of translating preclinical efficacy of p70S6K inhibition into clinical benefit. Despite these setbacks, LY-2584702 remains a valuable tool for researchers investigating the roles of the p70S6K signaling pathway in health and disease.
References
- 1. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress of 70 kDa Ribosomal Protein S6 Kinase (P70S6K) Inhibitors as Effective Therapeutic Tools for Obesity, Type II Diabetes and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. LY-2584702 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CAS No. 1082948-81-9 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 16. A phase Ib trial of LY2584702 tosylate, a p70 S6 inhibitor, in combination with erlotinib or everolimus in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Signaling Pathway of LY-2584702 Tosylate Salt: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K).[1][2][3][4][5] As a critical downstream effector of the PI3K/Akt/mTOR signaling cascade, p70S6K is a key regulator of cell growth, proliferation, and survival, making it a compelling target in oncology.[6][7][8] Dysregulation of this pathway is a frequent event in a multitude of cancers.[8] This technical guide provides a comprehensive overview of the this compound, focusing on its mechanism of action, the intricate signaling pathway it modulates, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical data.
Introduction to this compound
LY-2584702 is an orally available small molecule inhibitor that specifically targets p70S6K.[6][8] By inhibiting this kinase, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, a crucial step in the initiation of protein synthesis.[6][8] This disruption of normal ribosomal function leads to a reduction in cellular proliferation and has shown anti-tumor activity in preclinical models.[3][6] The tosylate salt form of LY-2584702 enhances the compound's stability and solubility.[1]
The p70S6K Signaling Pathway
The p70S6K signaling pathway is a central node in the regulation of cell metabolism and growth, integrating signals from various upstream stimuli such as growth factors and nutrients.
Upstream Regulation
The activation of p70S6K is a multi-step process primarily orchestrated by the PI3K/Akt/mTOR pathway. Growth factors like insulin (B600854) and IGF-1 activate receptor tyrosine kinases, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1).[6][8]
Activated Akt, in turn, phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. This inhibition allows Rheb to accumulate in its GTP-bound, active state, leading to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[7] mTORC1 is a central kinase that directly phosphorylates p70S6K at key residues, including threonine 389, which is a hallmark of its activation.[7] Full activation of p70S6K also requires phosphorylation at other sites by kinases such as PDK1.[3]
Downstream Effectors
Once activated, p70S6K phosphorylates a number of downstream substrates, with the most well-characterized being the 40S ribosomal protein S6 (rpS6).[6][7] Phosphorylation of rpS6 is thought to enhance the translation of a specific subset of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'-TOP), encoding for ribosomal proteins and elongation factors. This ultimately boosts the cell's capacity for protein synthesis, a requirement for cell growth and proliferation.[6]
Beyond rpS6, p70S6K has other important downstream targets. It can phosphorylate and inactivate the pro-apoptotic protein BAD (Bcl-2-associated death promoter), thereby promoting cell survival.[9] This dual role in promoting growth and inhibiting apoptosis underscores the significance of p70S6K in cancer biology.[9]
Mechanism of Action of LY-2584702
LY-2584702 acts as an ATP-competitive inhibitor of p70S6K.[1][3] It binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to its substrates. This direct inhibition blocks the entire downstream signaling cascade, leading to a decrease in the phosphorylation of rpS6 and other p70S6K targets. The ultimate cellular consequences are the inhibition of protein synthesis and a halt in cell cycle progression, primarily at the G1-S phase transition.[6]
References
- 1. p70S6K Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. pnas.org [pnas.org]
A Technical Guide to LY-2584702 Tosylate Salt: A Selective p70S6K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K). It has been investigated in preclinical and early-phase clinical trials for its potential as an anticancer agent. This technical guide provides a comprehensive overview of its alternative names, chemical identifiers, pharmacological data, and detailed experimental protocols.
While the primary focus of this document is the tosylate salt form (LY-2584702 tosylate salt), information regarding the free base and hydrochloride salt is also included for a comprehensive understanding.
Nomenclature and Chemical Identifiers
For clarity and accuracy in research and documentation, a comprehensive list of synonyms, chemical names, and identifiers for LY-2584702 and its common salt forms is provided in the table below.
| Identifier Type | LY-2584702 (Free Base) | This compound | LY-2584702 Hydrochloride Salt |
| Synonyms | LY2584702, LY-2584702, LY 2584702, p70S6K Inhibitor LY2584702[1] | LYS6K2[2] | LY-2584702 hydrochloride, LY 2584702 hydrochloride[3] |
| IUPAC Name | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine[1] | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl]-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine, 4-methylbenzenesulfonate[2] | Not explicitly found |
| CAS Number | 1082949-67-4[1] | 1082949-68-5[2] | 1082948-81-9[3] |
| Molecular Formula | C21H19F4N7[1] | C21H19F4N7 • C7H8O3S[2] | C21H20ClF4N7[3] |
| Molecular Weight | 445.4 g/mol [1] | 617.6 g/mol [2] | 481.88 g/mol [3] |
| PubChem CID | 25118925[1] | Not explicitly found | Not explicitly found |
| UNII | I4965C6W4O[1] | Not explicitly found | Not explicitly found |
Mechanism of Action and Signaling Pathway
LY-2584702 is a selective inhibitor of p70S6K, a serine/threonine kinase that is a key downstream effector of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.
By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein (S6), a component of the 40S ribosomal subunit. This inhibition disrupts the translation of a specific subset of mRNAs, leading to decreased protein synthesis and a reduction in cell proliferation.
The following diagram illustrates the p70S6K signaling pathway and the point of inhibition by LY-2584702.
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation and its inhibition by LY-2584702.
Pharmacological Data
The inhibitory activity of LY-2584702 has been quantified in various assays, demonstrating its potency and selectivity.
In Vitro Activity
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzyme Assay | p70S6K | 4 nM | [4][5] |
| Enzyme Assay | S6K1 | 2 nM | [4] |
| Cell-Based Assay (pS6 inhibition) | HCT116 colon cancer cells | 0.1 - 0.24 µM | [4][5] |
| Cell-Based Assay (pS6 inhibition) | General | 100 nM | [4] |
| Enzyme Assay | MSK2 | 58 nM | [4] |
| Enzyme Assay | RSK | 176 nM | [4] |
In Vivo Activity
| Animal Model | Cell Line | Efficacy Endpoint | Effective Dose | Reference |
| Mouse Xenograft | HCT116 colon cancer | ED50 | 2.3 mg/kg | [5] |
| Mouse Xenograft | U87MG glioblastoma | Significant tumor growth reduction | 2.5 mg/kg and 12.5 mg/kg (BID) | [4] |
| Mouse Xenograft | HCT116 colon carcinoma | Significant tumor growth reduction | 2.5 mg/kg and 12.5 mg/kg (BID) | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving LY-2584702.
In Vitro p70S6K Kinase Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of LY-2584702 against p70S6K.
Materials:
-
Recombinant p70S6K enzyme
-
S6K substrate peptide (e.g., KRRRLASLR)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
DMSO
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the diluted LY-2584702 or DMSO (vehicle control).
-
Add the p70S6K enzyme and the S6K substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro p70S6K kinase inhibition assay.
Cell-Based Assay for Inhibition of S6 Phosphorylation (Western Blot)
This protocol describes how to assess the ability of LY-2584702 to inhibit the phosphorylation of S6 in a cellular context using HCT116 cells.
Materials:
-
HCT116 human colon carcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in culture plates and allow them to adhere. Treat the cells with various concentrations of LY-2584702 (and a DMSO control) for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the ratio of phosphorylated S6 to total S6.
In Vivo Xenograft Tumor Model
This protocol details the use of a mouse xenograft model to evaluate the anti-tumor efficacy of LY-2584702.
Materials:
-
HCT116 cells
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture HCT116 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the LY-2584702 formulation in the vehicle.
-
Administer LY-2584702 orally to the treatment group at the desired dose and schedule (e.g., twice daily). Administer the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum size).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
-
Optionally, tumors can be excised for pharmacodynamic analysis (e.g., western blot for pS6).
-
Caption: Workflow for an in vivo HCT116 xenograft study.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of p70S6K. This guide provides essential information for researchers working with this compound, including its nomenclature, mechanism of action, pharmacological properties, and detailed experimental protocols. The provided data and methodologies should serve as a valuable resource for the design and execution of further preclinical studies.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. The Xenograft Experiment in Nude Mice [bio-protocol.org]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. selleckchem.com [selleckchem.com]
The Tipping Point of a Molecule: A Technical Guide to LY-2584702 Free Base vs. its Tosylate Salt
For Immediate Release to the Scientific Community
In the landscape of kinase inhibitor research, the p70S6K inhibitor LY-2584702 has emerged as a significant tool for investigating cellular signaling pathways. This technical guide provides an in-depth comparison of LY-2584702 in its free base form and as its tosylate salt, offering researchers and drug development professionals a comprehensive understanding of their respective properties and applications. The distinction between a free base and its salt form is pivotal in drug development, influencing critical parameters from solubility and stability to bioavailability and formulation.
Core Molecular Distinction: The Addition of a Tosylate Group
At its core, the difference between LY-2584702 and LY-2584702 tosylate salt lies in the addition of a p-toluenesulfonic acid (tosylate) group to the parent molecule. LY-2584702 is the active pharmaceutical ingredient (API) in its free, un-ionized form. The tosylate salt is formed by reacting the basic LY-2584702 molecule with p-toluenesulfonic acid. This acid-base reaction results in a salt with distinct physicochemical properties.
While the active component, LY-2584702, remains the same, the tosylate salt form is generally favored for research and development due to its enhanced stability and solubility, which facilitates its handling and formulation for in vitro and in vivo studies.[1][2]
Physicochemical Properties: A Comparative Analysis
The conversion of a free base to a salt form can significantly alter its physical and chemical characteristics. While exhaustive comparative data for every parameter is not publicly available, the following table summarizes the known properties of LY-2584702 and its tosylate salt. It is widely acknowledged that the salt form typically offers improved solubility and stability.[1]
| Property | LY-2584702 (Free Base) | This compound | Reference(s) |
| IUPAC Name | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[5,4-d]pyrimidine;4-methylbenzenesulfonic acid | [3][4] |
| Molecular Formula | C₂₁H₁₉F₄N₇ | C₂₈H₂₇F₄N₇O₃S | [3][4] |
| Molecular Weight | 445.4 g/mol | 617.62 g/mol | [3][5] |
| CAS Number | 1082949-67-4 | 1082949-68-5 | [5][6] |
| Appearance | Solid | A crystalline solid, Light yellow to yellow | [5][7] |
| Solubility in DMSO | >22.3 mg/mL | 10.25 mg/mL (with heating), 20 mg/mL, 7-100 mg/mL (depending on the source) | [2][5][6][8] |
| Other Solubilities | Not specified | DMF: 10 mg/mL, Ethanol: 0.5 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL | [8] |
Biological Activity: Identical Target, Equivalent Potency
Both LY-2584702 and its tosylate salt are potent and selective ATP-competitive inhibitors of p70 ribosomal S6 kinase (p70S6K).[1][6] The addition of the tosylate group does not alter the pharmacophore responsible for binding to the kinase. As such, their biological activity at the molecular level is considered identical.
| Parameter | Value | Reference(s) |
| Target | p70S6K | [6] |
| IC₅₀ (Cell-free assay) | 4 nM | [6] |
| IC₅₀ (S6K1 enzyme assay) | 2 nM | [6] |
| IC₅₀ (pS6 inhibition in HCT116 cells) | 0.1-0.24 µM | [6] |
Signaling Pathway and Mechanism of Action
LY-2584702 exerts its biological effects by inhibiting the p70S6K, a key downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein (pS6), leading to the inhibition of protein synthesis and a subsequent decrease in cell proliferation.[4][9][10]
Experimental Protocols
Detailed, step-by-step synthesis and experimental protocols for LY-2584702 and its tosylate salt are not extensively detailed in publicly available literature. However, based on published studies, the following outlines provide a general understanding of the methodologies used.
In Vitro Cell Proliferation Assay
This protocol provides a general workflow for assessing the effect of LY-2584702 on the proliferation of cancer cell lines, such as A549 and SK-MES-1.
In Vivo Xenograft Model
The following describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using a cancer cell line like HCT116.
Conclusion: A Matter of Practicality for Research and Development
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LY-2584702 (tosylate salt) | C28H27F4N7O3S | CID 46205871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Facebook [cancer.gov]
- 11. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: LY-2584702 Tosylate Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LY-2584702 tosylate salt, a potent and selective inhibitor of the p70 ribosomal S6 kinase (p70S6K). This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting a valuable resource for researchers in oncology and related fields.
Core Compound Data
LY-2584702 is a small molecule inhibitor investigated for its potential antineoplastic activities. It is often used in its more stable and soluble tosylate salt form.[1]
| Property | LY-2584702 (Free Base) | This compound |
| Molecular Formula | C₂₁H₁₉F₄N₇[2] | C₂₈H₂₇F₄N₇O₃S[3][4] |
| Molecular Weight | 445.42 g/mol [1] | 617.62 g/mol [3][4] |
| CAS Number | 1082949-67-4[2] | 1082949-68-5[3][4] |
Mechanism of Action and Signaling Pathway
LY-2584702 is a selective, ATP-competitive inhibitor of p70S6K, with an IC50 of 4 nM. p70S6K is a serine/threonine kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[2][5] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein (pS6).[1][3] This disruption of ribosomal function leads to a decrease in protein synthesis and, consequently, a reduction in cell proliferation.[2]
The simplified signaling pathway involving LY-2584702 is depicted below:
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of LY-2584702 on p70S6K.
Experimental Protocols
In Vitro Cell-Based Assay for pS6 Inhibition
This protocol is designed to assess the inhibitory effect of LY-2584702 on the phosphorylation of ribosomal protein S6 in a cellular context.
1. Cell Culture and Treatment:
-
HCT116 colon cancer cells are cultured in an appropriate medium until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of LY-2584702 for 24 hours.[1]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 (pS6) and total S6 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities for pS6 and total S6.
-
Normalize the pS6 signal to the total S6 signal.
-
Calculate the IC50 value, which represents the concentration of LY-2584702 that causes a 50% reduction in pS6 levels. In HCT116 cells, the reported IC50 for pS6 inhibition is between 0.1-0.24 μM.[1]
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of LY-2584702 in a mouse xenograft model.
Figure 2: Workflow for an in vivo xenograft study to evaluate the efficacy of LY-2584702.
Methodology Details:
-
Cell Implantation: HCT116 colon carcinoma cells are implanted into nu/nu mice.[3]
-
Treatment Initiation: Once tumors are established, mice are treated with LY-2584702.
-
Dosing: Significant single-agent efficacy has been demonstrated at dose levels of 2.5 mg/kg and 12.5 mg/kg, administered twice daily (BID).[3]
-
Efficacy Endpoint: The primary endpoint is typically the reduction in tumor growth. A threshold minimum effective dose 50% (TMED50) of 2.3 mg/kg has been reported in the HCT116 model.[3]
Conclusion
This compound is a valuable research tool for investigating the p70S6K signaling pathway and its role in cancer. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore the therapeutic potential of inhibiting p70S6K.
References
LY-2584702 Tosylate Salt: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LY-2584702 tosylate salt, a selective inhibitor of the p70 ribosomal S6 kinase (p70S6K). This document outlines its core mechanism of action, presents key quantitative data, details experimental protocols, and visualizes its role in cellular signaling pathways.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonym | LYS6K2 | [3][4] |
| CAS Number | 1082949-68-5 | [1][2][3][4] |
| Molecular Formula | C₂₈H₂₇F₄N₇O₃S | [2] |
| Molecular Weight | 617.62 g/mol | [1][2] |
Mechanism of Action
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70S6K.[5][6] p70S6K is a serine/threonine kinase that functions downstream of the PI3K/Akt/mTOR signaling pathway.[7][8] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, a key component of the 40S ribosomal subunit.[7][8] This disruption of ribosomal function leads to a decrease in protein synthesis and, consequently, a reduction in cell proliferation.[7] The p70S6K pathway is frequently upregulated in various cancers, making it a target for antineoplastic therapies.[7]
Signaling Pathway
The following diagram illustrates the position of LY-2584702 within the PI3K/Akt/mTOR signaling cascade.
Quantitative Efficacy Data
The inhibitory activity and efficacy of LY-2584702 have been quantified in various assays, as summarized below.
In Vitro Inhibitory Activity
| Target/Assay | IC₅₀ Value | Cell Line | Reference |
| p70S6K (Cell-free assay) | 4 nM | - | [1][3] |
| S6K1 (Enzyme assay) | 2 nM | - | [5] |
| pS6 Phosphorylation | 0.1 - 0.24 µM | HCT116 Colon Cancer | [5][8][9] |
| pS6 Phosphorylation | 100 nM | - | [5] |
| MSK2 and RSK (Enzyme assay) | 58 - 176 nM | - | [5] |
In Vivo Efficacy
| Animal Model | Dosage | Outcome | Reference |
| HCT116 Colon Carcinoma Xenograft | 2.3 mg/kg | TMED₅₀ (Threshold Minimum Effective Dose 50%) | [3][5][8] |
| HCT116 Colon Carcinoma Xenograft | 10 mg/kg | TMED₉₀ (Threshold Minimum Effective Dose 90%) | [5][8] |
| U87MG Glioblastoma & HCT116 Xenografts | 2.5 mg/kg & 12.5 mg/kg (BID) | Significant single-agent efficacy | [5][9] |
Clinical Trial Data (Phase I)
| Parameter | Value | Population | Reference |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | Patients with advanced solid tumors | [10] |
Experimental Protocols
Detailed methodologies for key experiments involving LY-2584702 are provided below.
In Vitro Cell Proliferation Assay
-
Cell Lines: A549 and SK-MES-1 human lung carcinoma cells.[2]
-
Protocol:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well.[2]
-
The cells are treated with varying concentrations of LY-2584702 (e.g., starting from 0.1 µM for A549 and 0.6 µM for SK-MES-1) for 24 hours. A DMSO-treated group serves as the negative control.[2][5]
-
Cell proliferation is measured every 24 hours by detecting absorbance at 450 nm using a suitable assay (e.g., CCK-8).[2]
-
-
Workflow Diagram:
Figure 2: Workflow for a typical in vitro cell proliferation assay.
In Vivo Xenograft Studies
-
Animal Models: Mice with U87MG glioblastoma or HCT116 colon carcinoma xenografts.[5][9]
-
Drug Formulation: LY-2584702 is prepared in a vehicle such as 0.25% Tween-80 and 0.05% antifoam for oral administration.[2]
-
Protocol:
-
Tumor cells (e.g., EOMA cells) are implanted in nu/nu mice.[5]
-
Once tumors are established, mice are treated with LY-2584702, typically administered orally twice daily (BID) at doses such as 12.5 mg/kg.[2][9]
-
Tumor growth is monitored over a set period (e.g., 14 days).[5]
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting to determine the phosphorylation status of S6.[5]
-
Solubility and Stock Solution Preparation
-
Solvents: this compound is soluble in DMSO.[1][2] For in vivo studies, complex vehicles are often required.
-
Stock Solution Preparation (In Vitro):
-
Vehicle Preparation (In Vivo Example):
Conclusion
This compound is a well-characterized, selective p70S6K inhibitor with demonstrated in vitro and in vivo activity. Its mechanism of action through the PI3K/Akt/mTOR pathway provides a clear rationale for its investigation in oncology and other areas where this pathway is dysregulated. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Facebook [cancer.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY-2584702 Tosylate Salt
Introduction
LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K).[1][2][3][4][5][6] As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K plays a crucial role in regulating cell proliferation, growth, motility, and survival.[3][4][5][7] Inhibition of p70S6K by LY-2584702 leads to the suppression of protein synthesis and a subsequent decrease in cellular proliferation, making it a compound of significant interest for cancer research.[3][7] These notes provide detailed protocols for the in vitro use of this compound in cell-based assays.
Mechanism of Action
LY-2584702 selectively targets p70S6K, preventing the phosphorylation of its downstream substrate, the S6 ribosomal protein (rpS6).[7] This action blocks the initiation of protein synthesis, a key process for cell growth and division. The compound has demonstrated significant anti-tumor activity in preclinical models.[5][6]
Data Presentation
The inhibitory activity of LY-2584702 has been quantified in various assays, with the following table summarizing key IC50 values.
| Target/Assay | Cell Line | IC50 Value | Reference |
| p70S6K (enzyme assay) | N/A | 4 nM | [1][2][3][8][9] |
| S6K1 (enzyme assay) | N/A | 2 nM | [8][9] |
| pS6 Phosphorylation Inhibition | HCT116 | 100 - 240 nM | [1][2][3][8] |
| MSK2 (enzyme assay) | N/A | 58 - 176 nM | [8] |
| RSK (enzyme assay) | N/A | 58 - 176 nM | [8] |
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR/p70S6K signaling pathway and the point of inhibition by LY-2584702.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAS No. 1082948-81-9 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols for LY-2584702 Tosylate Salt In Vivo Dosing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of LY-2584702 tosylate salt, a selective, ATP-competitive inhibitor of p70 ribosomal protein S6 kinase (p70S6K).[1] The following protocols and data have been compiled from preclinical studies to facilitate the design and execution of in vivo efficacy studies in cancer research.
Mechanism of Action
LY-2584702 is a potent inhibitor of p70S6K, a key downstream effector in the PI3K/Akt/mTOR signaling pathway.[2] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, growth, and survival.[3] By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein, leading to the inhibition of protein synthesis and a reduction in tumor cell proliferation.[3]
Data Presentation
The following tables summarize the quantitative data from in vivo studies involving this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | LY-2584702 Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| U87MG | Glioblastoma | Not Specified | 2.5 mg/kg and 12.5 mg/kg | Oral | Twice Daily (BID) | Significant anti-tumor efficacy | [4] |
| HCT116 | Colon Carcinoma | Not Specified | 2.5 mg/kg and 12.5 mg/kg | Oral | Twice Daily (BID) | Significant anti-tumor efficacy | [4] |
| HCT116 | Colon Carcinoma | Not Specified | 2.3 mg/kg (TMED50) | Oral | Not Specified | Statistically significant tumor growth reduction | [4] |
| HCT116 | Colon Carcinoma | Not Specified | 10 mg/kg (TMED90) | Oral | Not Specified | Statistically significant tumor growth reduction | [4] |
| EOMA (shAkt3) | Hemangioendothelioma | nu/nu mice | 12.5 mg/kg | Oral | Twice Daily (BID) for 14 days | Significantly reduced tumor growth | [4] |
TMED50/90: Threshold Minimum Effective Dose to achieve 50% or 90% tumor growth inhibition.
Table 2: Formulation Protocols for In Vivo Oral Administration
| Formulation Component | Protocol 1 (Clear Solution) | Protocol 2 (Suspension) | Protocol 3 (Clear Solution in Oil) | Protocol 4 (Suspension) | Reference |
| Stock Solution | 10.0 mg/mL LY-2584702 in DMSO | 10.0 mg/mL LY-2584702 in DMSO | 10.0 mg/mL LY-2584702 in DMSO | Not specified | [1] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 10% DMSO, 90% Corn oil | 0.25% Tween-80, 0.05% antifoam | [1][4] |
| Final Concentration | ≥ 1 mg/mL | 1 mg/mL | ≥ 1 mg/mL | Not specified | [1][4] |
| Notes | Prepare fresh daily. | Requires sonication. Suitable for oral and intraperitoneal injection. | Use with caution for dosing periods exceeding half a month. | - | [1][4] |
Experimental Protocols
Preparation of this compound for Oral Administration (Protocol 1 - Clear Solution)
This protocol yields a clear solution suitable for oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a final concentration of 10.0 mg/mL. Vortex until fully dissolved.
-
Prepare Vehicle Mixture: In a sterile tube, combine the vehicle components in the following volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Formulation: To prepare a 1 mL working solution, add 100 µL of the 10.0 mg/mL LY-2584702 stock solution to 900 µL of the vehicle mixture (final DMSO concentration will be 10%).
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Administration: The prepared solution should be used immediately for oral administration.
Xenograft Tumor Model Protocol (HCT116 Colon Carcinoma)
Materials:
-
HCT116 human colon carcinoma cells
-
Immunocompromised mice (e.g., nu/nu or NOD/SCID)
-
Sterile PBS
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal scale
Procedure:
-
Cell Preparation: Culture HCT116 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, begin measuring their dimensions using calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Administer this compound or vehicle control orally via gavage according to the desired dose and schedule (e.g., 12.5 mg/kg, twice daily).
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
-
Prepared dosing solution
Procedure:
-
Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly administer the dosing solution.
-
Withdrawal: Gently remove the gavage needle.
-
Observation: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing in a xenograft model.
References
Application Notes and Protocols: Solubility of LY-2584702 Tosylate Salt in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive data and protocols regarding the solubility of LY-2584702 tosylate salt in Dimethyl Sulfoxide (DMSO), a critical parameter for the preparation of stock solutions for in vitro and in vivo studies.
Introduction
LY-2584702 is a potent and selective ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K) with an IC50 of 4 nM.[1] As a key component downstream of the PI3K/Akt/mTOR signaling pathway, p70S6K is crucial in regulating cell proliferation, growth, and survival.[2][3][4] The tosylate salt form of LY-2584702 is often used in research.[1] Accurate solubility data in a common laboratory solvent like DMSO is essential for ensuring the reliability and reproducibility of experimental results.
Data Presentation: Solubility in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. The values can vary, potentially due to differences in experimental conditions, compound purity, and the hygroscopic nature of DMSO. It is recommended to use fresh, anhydrous DMSO for the best results.[1]
| Supplier/Source | Reported Solubility (mg/mL) | Molar Concentration (mM)¹ | Notes |
| Cayman Chemical | 20 mg/mL | 32.38 | Crystalline solid form.[5][6] |
| APExBIO | >22.3 mg/mL | >36.11 | General tips include warming to 37°C and/or ultrasonication.[7] |
| Selleck Chemicals (A) | 100 mg/mL | 161.91 | Moisture-absorbing DMSO reduces solubility; fresh DMSO is advised.[1] |
| Selleck Chemicals (B) | 15 mg/mL | 24.29 | Warmed with a 50°C water bath.[8] |
| Selleck Chemicals (C) | 4.44 mg/mL | 7.19 | Moisture-absorbing DMSO reduces solubility; fresh DMSO is advised.[9] |
| MedChemExpress | 10.25 mg/mL | 16.60 | Requires ultrasonic and warming.[10] |
¹Molar concentration calculated based on a molecular weight of 617.6 g/mol for this compound.[5]
Experimental Protocols
Protocol 1: Preparation of a Saturated Stock Solution of this compound in DMSO
This protocol describes a standard method for preparing a saturated solution to determine the solubility limit.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.5% purity)
-
Analytical balance
-
2 mL screw-cap vials
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge with temperature control
-
Calibrated pipettes
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Weigh out an excess amount of this compound (e.g., 25 mg) and add it to a 2 mL vial. The amount should be visibly more than what is expected to dissolve.
-
Accurately add 1 mL of anhydrous DMSO to the vial.
-
Seal the vial tightly to prevent moisture absorption and solvent evaporation.
-
Prepare at least three replicates for statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples at a constant speed (e.g., 800 rpm) for 24 hours to ensure equilibrium is reached. A preliminary experiment can be run to confirm the minimum time to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vials at 10,000 x g for 15 minutes at the same temperature as the incubation to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully collect a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the pellet.
-
Perform a serial dilution of the supernatant with fresh DMSO to bring the concentration into the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted samples using a validated HPLC method to determine the concentration.
-
Calculate the original concentration in the supernatant by applying the dilution factor. This value represents the solubility of this compound in DMSO at the specified temperature.
-
Mandatory Visualizations
Diagram 1: PI3K/Akt/p70S6K Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of LY-2584702 on p70S6K.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Workflow for determining compound solubility in DMSO via the shake-flask method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for LY-2584702 Tosylate Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of LY-2584702 tosylate salt stock solutions for both in vitro and in vivo research applications. LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K), a critical component of the PI3K/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3] The tosylate salt form of LY-2584702 offers enhanced stability and solubility compared to its free base.[1][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1082949-68-5 | [5][6] |
| Molecular Formula | C₂₈H₂₇F₄N₇O₃S | [5][6] |
| Molecular Weight | 617.62 g/mol | [5][6] |
| Appearance | Crystalline solid, light yellow to yellow | [6][7] |
| Purity | >98% | [7] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock solutions. The following table summarizes its solubility for in vitro applications. It is important to note that using fresh, anhydrous DMSO is recommended as the compound's solubility can be affected by moisture.[1]
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥10.25 mg/mL (16.60 mM) | Requires sonication and warming for dissolution. | [5] |
| 20 mg/mL | [7] | ||
| ≥22.25 mg/mL | [3] | ||
| DMF | 10 mg/mL | [7] | |
| Ethanol | 0.5 mg/mL | Insoluble in water. | [3][7] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [7] |
Experimental Protocols
I. Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro cell-based assays.
Materials:
-
This compound (MW: 617.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block set to 37°C
Procedure:
-
Equilibrate the Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.18 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 617.62 g/mol = 0.00618 g = 6.18 mg
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For 6.18 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
For complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes.[3][5]
-
If necessary, gently warm the solution in a 37°C water bath for 10 minutes to aid dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[5][6] Ensure the tubes are tightly sealed to prevent moisture absorption and solvent evaporation.
-
Caption: Workflow for preparing this compound stock solution.
Mechanism of Action and Signaling Pathway
LY-2584702 is a selective inhibitor of p70S6K (also known as Ribosomal Protein S6 Kinase 1 or S6K1).[5][6] p70S6K is a serine/threonine kinase that is a key downstream effector of the mTOR signaling pathway.[8] This pathway is activated by growth factors and nutrients and plays a central role in regulating protein synthesis, cell growth, and proliferation.
Upon activation, mTOR phosphorylates and activates p70S6K.[8] Activated p70S6K then phosphorylates several substrates, most notably the 40S ribosomal protein S6 (S6).[8] Phosphorylation of S6 is thought to enhance the translation of a specific subset of mRNAs that encode for ribosomal proteins and elongation factors, thereby promoting protein synthesis and cell growth.[8] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of S6 and other downstream targets, leading to a reduction in protein synthesis and an inhibition of tumor cell proliferation.[2]
Caption: The p70S6K signaling pathway and the inhibitory action of LY-2584702.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for LY-2584702 Tosylate Salt in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702, as its tosylate salt, is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2] p70S6K is a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers that plays a pivotal role in cell proliferation, growth, and survival.[1] By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein, a key step in protein synthesis, thereby leading to decreased cellular proliferation.[3] Preclinical studies have demonstrated its anti-tumor activity, making it a compound of interest for oncology research, particularly in xenograft models of human cancers such as colon carcinoma and glioblastoma.[1][3][4]
These application notes provide detailed protocols for the use of LY-2584702 tosylate salt in HCT116 (colon carcinoma) and U87MG (glioblastoma) xenograft models, along with summarized efficacy data and visualizations of the relevant biological pathway and experimental workflows.
Mechanism of Action
LY-2584702 selectively targets p70S6K, a serine/threonine kinase that is a downstream component of the PI3K/Akt/mTOR signaling pathway. The tosylate salt form of LY-2584702 offers improved stability and solubility.[5] In cancer cells with an activated PI3K/Akt/mTOR pathway, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein (pS6), a crucial event for the translation of mRNAs encoding ribosomal proteins and elongation factors. This inhibition of protein synthesis ultimately leads to an arrest of cell proliferation.
Data Presentation
In Vitro Activity
| Target/Cell Line | Assay | IC50 |
| p70S6K (enzyme assay) | Kinase Inhibition | 4 nM[3][4] |
| HCT116 Colon Cancer Cells | pS6 Phosphorylation Inhibition | 0.1-0.24 µM[3][4] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment and Dose | Key Findings |
| HCT116 Colon Carcinoma | LY-2584702 at 2.5 mg/kg and 12.5 mg/kg, twice daily (BID), oral administration | Demonstrated significant single-agent efficacy and tumor growth reduction.[3][4] |
| HCT116 Colon Carcinoma | LY-2584702, oral administration | TMED50 (threshold minimum effective dose 50%) of 2.3 mg/kg.[3][4] |
| HCT116 Colon Carcinoma | LY-2584702, oral administration | TMED90 (threshold minimum effective dose 90%) of 10 mg/kg.[3][4] |
| U87MG Glioblastoma | LY-2584702 at 2.5 mg/kg and 12.5 mg/kg, twice daily (BID), oral administration | Showed significant single-agent antitumor efficacy.[3][4] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl) or sterile water (ddH2O)
-
Sterile microcentrifuge tubes and syringes
Formulation 1 (Suspension):
-
Prepare a vehicle solution of 0.25% Tween-80 and 0.05% antifoam in sterile water.
-
Weigh the required amount of this compound.
-
Suspend the compound in the vehicle solution to the desired final concentration (e.g., 1.25 mg/mL for a 12.5 mg/kg dose in a 25g mouse with a 200 µL gavage volume).
-
Vortex thoroughly before each administration to ensure a homogenous suspension.
Formulation 2 (Clear Solution):
-
To prepare a 1 mL working solution, first create a stock solution of LY-2584702 in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.[5]
-
This solution should be used immediately after preparation.[5]
Protocol 1: Subcutaneous HCT116 Colon Carcinoma Xenograft Model
Materials and Animals:
-
HCT116 human colorectal carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude), female, 6-8 weeks old
-
Matrigel
-
Sterile PBS, cell culture medium (e.g., McCoy's 5A), and standard cell culture reagents
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture HCT116 cells in appropriate media until they reach 80-90% confluency. Harvest the cells using trypsin and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS or culture medium and Matrigel at a concentration of 10 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 HCT116 cells) into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control orally (gavage) at the desired dose and schedule (e.g., 12.5 mg/kg, twice daily).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanasia: Euthanize mice when tumors reach the predetermined size limit as per institutional guidelines, or if they show signs of significant morbidity.
Protocol 2: Orthotopic U87MG Glioblastoma Xenograft Model
Materials and Animals:
-
U87MG human glioblastoma cells (can be luciferase-expressing for in vivo imaging)
-
Immunodeficient mice (e.g., BALB/c nude), female, 6-8 weeks old
-
Stereotactic fixation device for mice
-
Sterile PBS
-
In vivo imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture and harvest U87MG cells as described for HCT116. Resuspend the cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Orthotopic Implantation: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull over the desired injection site (e.g., right corpus striatum: 1.8 mm lateral, 0.6 mm anterior to the bregma, and 3.0 mm in depth).[7]
-
Slowly inject 5 µL of the cell suspension (containing 1 x 10^5 U87MG cells) into the brain parenchyma.[7]
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI, typically starting 1-2 weeks post-implantation.[7]
-
Randomization and Treatment: Once tumors are detectable and have reached a specified size or signal intensity, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control orally as per the defined schedule.
-
Efficacy Evaluation: Monitor tumor progression and animal survival. The primary endpoints are often changes in tumor bioluminescence/volume and overall survival.
-
Euthanasia: Euthanize mice based on neurological symptoms, weight loss, or other signs of distress, in accordance with institutional protocols.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. dr.clintile.com [dr.clintile.com]
Application Notes and Protocols: LY-2584702 Tosylate Salt in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of LY-2584702 tosylate salt, a potent and selective inhibitor of p70 ribosomal S6 kinase (p70S6K), in Western blot applications.[1][2][3][4] These guidelines are intended to assist researchers in accurately assessing the efficacy and mechanism of action of this compound in relevant cellular models.
Introduction
This compound is an ATP-competitive inhibitor of p70S6K with an IC50 of 4 nM.[3][5] p70S6K is a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, playing a pivotal role in the regulation of protein synthesis, cell growth, and proliferation.[2][4] Dysregulation of this pathway is a common feature in various cancers.[2] LY-2584702 inhibits p70S6K, leading to a reduction in the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (rpS6).[1][2][4] Western blotting is a fundamental technique to monitor this inhibition by detecting the levels of phosphorylated p70S6K (at Thr389) and phosphorylated rpS6 (at Ser235/236).[6]
Mechanism of Action Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by LY-2584702. The inhibitor acts on p70S6K, preventing the subsequent phosphorylation of ribosomal protein S6 and thereby affecting protein synthesis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702 on p70S6K.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in cell-based assays.
| Parameter | Value | Cell Line(s) | Reference(s) |
| Enzymatic IC50 (p70S6K) | 4 nM | N/A | [3][5] |
| Cellular IC50 (pS6 inhibition) | 100 - 240 nM | HCT116 | [1][3][4][5] |
| Effective Concentration Range | 0.1 - 1.0 µM | A549, SK-MES-1 | [3][5] |
| Treatment Time | 18 - 24 hours | HCT116, A549, SK-MES-1, Gallbladder cancer cell lines | [1][3][6] |
| Solvent | DMSO | N/A | [5] |
Detailed Experimental Protocol: Western Blot
This protocol outlines the steps to assess the inhibitory effect of LY-2584702 on p70S6K and rpS6 phosphorylation.
Experimental Workflow
The diagram below provides a visual overview of the Western blot workflow.
Caption: A streamlined workflow for Western blot analysis of LY-2584702-treated cells.
Cell Culture and Treatment
-
Seed cells (e.g., HCT116, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.6, 1.0 µM).[3][5] Include a DMSO-only vehicle control.
-
Replace the existing medium with the medium containing the different concentrations of LY-2584702 or vehicle control.
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.[1][3][6]
Cell Lysis and Protein Extraction
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-rpS6 (Ser235/236)
-
Rabbit anti-rpS6
-
Mouse/Rabbit anti-β-actin (as a loading control)
-
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (β-actin).
Expected Results
Treatment with LY-2584702 is expected to cause a dose-dependent decrease in the phosphorylation of p70S6K at Thr389 and a more pronounced decrease in the phosphorylation of its downstream target, rpS6, at Ser235/236. The total levels of p70S6K and rpS6 should remain relatively unchanged. These results will confirm the on-target activity of LY-2584702 in the treated cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. AKT/mTOR substrate P70S6K is frequently phosphorylated in gallbladder cancer tissue and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY-2584702 Tosylate Salt Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Compound: LY-2584702 tosylate salt Synonyms: N/A Target: p70 Ribosomal S6 Kinase (p70S6K)[1][2] Mechanism of Action: LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70S6K.[1][2] As a downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K plays a crucial role in cell growth, proliferation, and survival by phosphorylating the S6 ribosomal protein (rpS6), which is essential for protein synthesis.[3] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of rpS6, leading to a decrease in protein synthesis and subsequent inhibition of tumor cell proliferation.[3]
Preclinical In Vivo Applications: this compound has demonstrated significant single-agent anti-tumor efficacy in preclinical mouse xenograft models. The most commonly cited models are:
-
HCT116 Human Colorectal Carcinoma: Demonstrates statistically significant tumor growth reduction.[1]
-
U87MG Human Glioblastoma: Shows significant anti-tumor efficacy.[1]
Pharmacodynamic Biomarkers: The primary pharmacodynamic biomarker for assessing the in vivo activity of LY-2584702 is the inhibition of phosphorylation of the S6 ribosomal protein (p-rpS6) in tumor tissue. This can be measured by techniques such as Western blotting or immunohistochemistry.
Data Presentation
In Vitro Potency of LY-2584702
| Assay Type | Target/Cell Line | IC50 Value |
| Cell-free enzyme assay | p70S6K | 4 nM[2] |
| Cell-based assay (p-rpS6 inhibition) | HCT116 colon cancer cells | 0.1-0.24 µM[2] |
In Vivo Efficacy of LY-2584702 in Mouse Xenograft Models
| Tumor Model | Compound | Dosage | Administration Route | Reported Efficacy |
| HCT116 Colon Carcinoma | This compound | 2.5 mg/kg, BID | Oral | Significant anti-tumor efficacy[1] |
| HCT116 Colon Carcinoma | This compound | 12.5 mg/kg, BID | Oral | Significant anti-tumor efficacy[1][2] |
| U87MG Glioblastoma | This compound | 2.5 mg/kg, BID | Oral | Significant anti-tumor efficacy[1] |
| U87MG Glioblastoma | This compound | 12.5 mg/kg, BID | Oral | Significant anti-tumor efficacy[1][2] |
BID: twice daily
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Mouse Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous HCT116 or U87MG xenograft mouse model.
Materials:
-
HCT116 or U87MG human cancer cells
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline, or Corn oil)
-
Sterile PBS
-
Matrigel (optional)
-
Animal handling and restraint equipment
-
Calipers for tumor measurement
-
Syringes and oral gavage needles (20-22 gauge)
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT116 or U87MG cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Begin measuring tumor volume 2-3 times per week using calipers once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Preparation of LY-2584702 Dosing Solution (Example Vehicle): This is an example formulation; solubility should be confirmed and the vehicle optimized as needed.
-
To prepare a 1 mg/mL solution: a. Create a 10 mg/mL stock solution of this compound in 100% DMSO. b. For the final working solution, take 100 µL of the DMSO stock solution. c. Add 400 µL of PEG300 and mix thoroughly. d. Add 50 µL of Tween-80 and mix thoroughly. e. Add 450 µL of saline to bring the final volume to 1 mL.
-
Prepare the vehicle control using the same components without the this compound.
-
Prepare fresh dosing solutions daily.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
Commonly used doses are 2.5 mg/kg and 12.5 mg/kg, administered twice daily (BID).
-
The volume of administration should be based on the individual mouse's body weight (typically 10 mL/kg).
-
Continue treatment for the duration specified in the study design (e.g., 14-21 days).
-
-
Data Collection and Endpoint:
-
Monitor and record tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of significant morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Protocol 2: Western Blot Analysis of p-rpS6 in Tumor Tissue
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236), Rabbit anti-S6 Ribosomal Protein
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-rpS6 (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Total S6):
-
Strip the membrane using a mild stripping buffer.
-
Wash and re-block the membrane.
-
Probe with the primary antibody for total rpS6 to normalize the p-rpS6 signal.
-
Repeat the washing, secondary antibody incubation, and imaging steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-rpS6 to total rpS6 for each sample.
-
Compare the ratios between the vehicle-treated and LY-2584702-treated groups.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702.
Caption: General experimental workflow for an in vivo efficacy study in mice.
References
Troubleshooting & Optimization
Technical Support Center: LY-2584702 Tosylate Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-2584702 tosylate salt. This guide focuses on addressing common solubility issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2][3] Its IC50 value for p70S6K is approximately 4 nM.[1][3] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein.[1][2] This action disrupts protein synthesis and cellular proliferation, making it a subject of interest in cancer research.[2] The p70S6K enzyme is a key component of the PI3K/Akt/mTOR signaling pathway, which is often upregulated in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[2][4]
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4][5][6][7] For in vivo experiments, stock solutions in DMSO are typically further diluted in aqueous buffers or vehicle formulations.
Q3: What is the expected solubility of this compound in various solvents?
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes the reported solubility data from various sources. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent System | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | 4.44 | 9.96 | Selleck Chemicals[1] |
| DMSO | 7 | 11.33 | Selleck Chemicals[7] |
| DMSO | 10 | - | Cayman Chemical[6] |
| DMSO | 10.25 | 16.60 | MedchemExpress[5] |
| DMSO | 15 | 33.67 | Selleck Chemicals[1] |
| DMSO | 20 | - | Cayman Chemical[6] |
| DMSO | >22.3 | - | APExBIO[4] |
| DMSO | 25 | 40.47 | Selleck Chemicals[7] |
| DMSO | 30 | 67.35 | Selleck Chemicals[1] |
| DMSO | 100 | 161.91 | Selleck Chemicals[7] |
| DMF | 10 | - | Cayman Chemical[6] |
| Ethanol | 0.5 | - | Cayman Chemical[6] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | - | Cayman Chemical[6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 1 | 1.62 | MedchemExpress[5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1 | ≥ 1.62 | MedchemExpress[5] |
| 10% DMSO >> 90% corn oil | ≥ 1 | ≥ 1.62 | MedchemExpress[5] |
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to several months) and at -80°C for long-term storage.[3][4][5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: The compound is not dissolving in DMSO at the desired concentration.
Potential Causes and Solutions:
-
Low-Quality or "Wet" DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce its solvating power.
-
Insufficient Mechanical Agitation: The compound may require more energy to dissolve completely.
-
Low Temperature: Dissolution can be slower at room temperature.
-
Troubleshooting Step: Gently warm the solution in a 37°C water bath for 10-15 minutes.[4] Be cautious not to overheat the solution, as it may degrade the compound.
-
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the solubility limit for that specific batch of the compound.
-
Troubleshooting Step: Refer to the solubility table above and the manufacturer's product datasheet. Prepare a more dilute stock solution and adjust the experimental design accordingly.
-
Issue 2: The compound precipitates out of solution after dilution in an aqueous buffer.
Potential Causes and Solutions:
-
Poor Aqueous Solubility: this compound has very low solubility in aqueous solutions.[4]
-
Troubleshooting Step: The final concentration of DMSO in your aqueous working solution should be kept as low as possible, but high enough to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. For in vivo studies, specific vehicle formulations are required (see Experimental Protocols).
-
-
Incorrect Dilution Method: Adding the aqueous buffer directly to the concentrated DMSO stock can cause the compound to precipitate immediately.
-
Troubleshooting Step: Perform a serial dilution. First, dilute the DMSO stock solution with a small volume of an intermediate solvent (if applicable) or directly into the final aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out 6.18 mg of this compound (Molecular Weight: 617.6 g/mol ).
-
Adding Solvent: Add 1 mL of fresh, anhydrous DMSO to the vial containing the compound.
-
Dissolving the Compound:
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 10 minutes.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on a commonly used vehicle for poorly soluble compounds and should be optimized for your specific experimental needs.
-
Prepare a Concentrated DMSO Stock: Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Vehicle Preparation (in order):
-
To 400 µL of PEG300, add 100 µL of the 20 mg/mL DMSO stock solution. Mix thoroughly until the solution is clear.
-
To this mixture, add 50 µL of Tween-80. Mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Administration: The final formulation should be a clear solution and administered immediately after preparation. The final concentrations in this example are 2 mg/mL LY-2584702, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Signaling Pathway
LY-2584702 is a selective inhibitor of p70S6K, a key downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
Caption: Simplified signaling pathway showing the inhibitory action of LY-2584702 on p70S6K.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing LY-2584702 Tosylate Salt Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LY-2584702 tosylate salt in cell culture experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to facilitate the effective application of this selective p70S6K inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise when working with this compound.
1. Solubility and Stock Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
-
Answer: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to use fresh, moisture-free DMSO to prepare stock solutions, as moisture can reduce solubility.[1][2] For a higher concentration, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[3]
-
-
Question: What is a typical stock solution concentration and how should it be stored?
-
Answer: Stock solutions are typically prepared in DMSO at concentrations ranging from 10 mM to over 100 mM.[1] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or -80°C for up to a year.[4]
-
-
Question: My compound precipitated in the cell culture medium. How can I prevent this?
-
Answer: Precipitation in aqueous media can occur if the final DMSO concentration is too high or if the compound's solubility limit is exceeded. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. When diluting the stock solution, add it to the medium and mix thoroughly. Preparing intermediate dilutions in culture medium before adding to the final culture volume can also help.
-
2. Determining Optimal Concentration
-
Question: What is a good starting concentration for LY-2584702 in my cell line?
-
Answer: A good starting point for many cancer cell lines, such as HCT116 colon cancer cells, is in the range of 0.1 to 0.24 µM, which is the IC50 for inhibiting the phosphorylation of the S6 ribosomal protein (pS6).[1][2][3][5] For cell proliferation assays, concentrations between 0.1 µM and 1.0 µM have been shown to be effective in lines like A549 and SK-MES-1.[4][6] However, the optimal concentration is cell-line dependent and should be determined empirically.
-
-
Question: How do I determine the optimal concentration for my specific cell line?
-
Answer: A dose-response experiment is the best approach. We recommend performing a cell viability or cytotoxicity assay (e.g., MTT, CCK-8, or trypan blue exclusion) with a range of LY-2584702 concentrations. A typical starting range could be from 10 nM to 10 µM. The results will help you determine the IC50 value for your cell line and select the appropriate concentrations for your experiments.
-
-
Question: I am not observing the expected inhibitory effect on cell proliferation. What could be the reason?
-
Answer: There are several potential reasons:
-
Suboptimal Concentration: The concentration of LY-2584702 may be too low for your specific cell line. We recommend performing a dose-response curve to determine the effective concentration range.
-
Cell Line Resistance: Your cell line might be resistant to p70S6K inhibition.
-
Incorrect Target Validation: Confirm the inhibition of the downstream target, pS6, by Western blotting to ensure the compound is active in your system.
-
Compound Degradation: Ensure the stock solution has been stored properly and has not degraded.
-
-
3. Experimental Design and Interpretation
-
Question: What is the mechanism of action of LY-2584702?
-
Question: How can I confirm that LY-2584702 is inhibiting its target in my cells?
-
Answer: The most direct way is to perform a Western blot analysis to assess the phosphorylation status of the S6 ribosomal protein (pS6), a direct downstream target of p70S6K.[1][9] A decrease in the level of phosphorylated S6 upon treatment with LY-2584702 indicates target engagement and inhibition.
-
-
Question: Can LY-2584702 be used in combination with other drugs?
-
Answer: Yes, LY-2584702 has shown synergistic effects when combined with other inhibitors, such as the EGFR inhibitor erlotinib (B232) and the mTOR inhibitor everolimus.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published findings.
Table 1: In Vitro Inhibitory Concentrations of LY-2584702
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p70S6K enzyme assay) | 4 nM | Cell-free | [1][2][4] |
| IC50 (pS6 inhibition) | 0.1 - 0.24 µM | HCT116 | [1][2][3][5] |
| Effective Concentration (inhibition of proliferation) | 0.1 µM (A549), 0.6 µM (SK-MES-1) | A549, SK-MES-1 | [4][6] |
| Effective Concentration (neuronal cells) | 250 nM | Neuronal cells | [2][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | >22.3 mg/mL | May require warming and/or sonication for high concentrations. | [3] |
| DMSO | 7 mg/mL (11.33 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| DMSO | 25 mg/mL (40.47 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| DMSO | 100 mg/mL (161.91 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 617.62 g/mol .
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the LY-2584702 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of LY-2584702.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p70S6K signaling pathway and the inhibitory action of LY-2584702.
Caption: Workflow for determining the optimal concentration of LY-2584702.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: LY-2584702 Tosylate Salt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with LY-2584702 tosylate salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K) with an IC₅₀ of 4 nM.[1] By inhibiting p70S6K, it blocks the phosphorylation of the S6 ribosomal protein, a key event in the regulation of protein synthesis and cell proliferation.[2] The p70S6K pathway is a downstream effector of the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and DMF. It is insoluble in water and ethanol.[4][5] For in vitro experiments, DMSO is the most commonly used solvent.[4][6] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4][6]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[4][6] To aid dissolution, warming the solution to 37°C and using an ultrasonic bath may be helpful.[1] Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them under the following conditions:
Always seal the vials tightly to protect from moisture.[1]
Q4: Is this compound stable in aqueous solutions and cell culture media?
There is limited publicly available data on the stability of this compound in aqueous solutions, including buffers and cell culture media. As a general precaution, it is recommended to prepare fresh working solutions from a DMSO stock for each experiment. For in vivo studies, the mixed solvent solution should be used immediately for optimal results.[6] If experiments require long-term incubation, it is advisable to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of the compound in stock solution upon storage. | - The concentration of the stock solution is too high.- The DMSO used was not anhydrous.- Improper storage conditions (e.g., temperature fluctuations). | - Prepare a less concentrated stock solution.- Use fresh, high-quality anhydrous DMSO.- Ensure consistent and appropriate storage temperatures (-20°C or -80°C). |
| Precipitation of the compound when diluting the DMSO stock into aqueous buffer or cell culture medium. | - The final concentration of the compound exceeds its solubility in the aqueous solution.- The final percentage of DMSO is too low to maintain solubility. | - Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system).- Prepare an intermediate dilution in a solvent compatible with both DMSO and the aqueous solution.- Consider using a surfactant or other solubilizing agent, but validate its compatibility with your assay. |
| Inconsistent or lower-than-expected activity in experiments. | - Degradation of the compound in the stock solution due to improper storage or repeated freeze-thaw cycles.- Degradation of the compound in the working solution during the experiment.- Adsorption of the compound to plasticware. | - Prepare fresh stock solutions and aliquot them for single use.- Prepare working solutions fresh before each experiment.- Perform a stability study of the compound under your experimental conditions (see Experimental Protocols section).- Use low-adhesion plasticware. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | - Degradation of the compound. | - Identify the degradation products to understand the degradation pathway.- Adjust experimental conditions to minimize degradation (e.g., pH, light exposure, temperature). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥20 mg/mL | [5] |
| DMF | 10 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [5] |
| Ethanol | 0.5 mg/mL | [5] |
| Water | Insoluble | [4] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Conditions | Reference(s) |
| -20°C | Up to 6 months | Sealed, away from moisture | [1] |
| -80°C | Up to 1 year | Sealed, away from moisture | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general method to assess the stability of this compound in a user-defined aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Anhydrous DMSO
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- Acetonitrile (B52724) (HPLC grade)
- Formic acid (optional, for mobile phase)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤0.1%) and does not cause precipitation.
- Incubation: Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
- Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis. The t=0 sample should be processed immediately after preparation.
- Sample Preparation for HPLC: Quench the reaction by adding an equal volume of cold acetonitrile to the sample. This will stop further degradation and precipitate any proteins if present. Centrifuge the sample to pellet any precipitate.
- HPLC Analysis: Analyze the supernatant by HPLC. The mobile phase and gradient will need to be optimized for good separation of the parent compound from any potential degradants. A common starting point for reversed-phase chromatography is a gradient of water with 0.1% formic acid and acetonitrile.
- Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Plot the percentage remaining versus time for each condition to determine the stability profile.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: LY-2584702 Tosylate Salt In Vivo Experiments
Welcome to the technical support center for LY-2584702 tosylate salt. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing in vivo experiments using this selective p70S6K inhibitor. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K).[1][2][3] Its tosylate salt form offers improved stability.[1] p70S6K is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, motility, and survival.[2][4] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, leading to a decrease in protein synthesis and cellular proliferation in tumor cells.[4]
2. What is the difference between LY-2584702 and this compound?
LY-2584702 refers to the active compound (free base), while this compound is the salt form of the compound. The tosylate salt form is often used in research and clinical development due to its enhanced chemical stability.[1]
3. How should I prepare this compound for in vivo administration?
The solubility of this compound can be challenging. It is insoluble in water and ethanol.[2] The most common solvent for initial stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3] For in vivo experiments, the DMSO stock solution is typically diluted in a vehicle suitable for animal administration. It is recommended to prepare the final working solution fresh on the day of use.[5] Heating and/or sonication may be necessary to aid dissolution.[2][5]
Here are some reported in vivo formulations:
| Formulation Component | Example 1[3][6] | Example 2[5] | Example 3[5] | Example 4[6] |
| Solubilizing Agent | 10% DMSO | 10% DMSO | 10% DMSO | 0.25% Tween-80 |
| Vehicle | 40% PEG300 | 90% Corn oil | 90% (20% SBE-β-CD in saline) | 0.05% antifoam |
| Surfactant | 5% Tween-80 | - | - | - |
| Aqueous Component | 45% saline | - | - | - |
| Resulting Solution | Clear solution | Clear solution | Suspended solution | Not specified |
4. What is a recommended starting dose for in vivo efficacy studies?
Based on preclinical xenograft models, effective doses of LY-2584702 have been reported in the range of 2.5 mg/kg to 12.5 mg/kg, administered twice daily (BID).[1][2][5] In a HCT116 colon carcinoma xenograft model, the minimum effective dose to inhibit tumor growth by 50% (TMED50) and 90% (TMED90) was 2.3 mg/kg and 10 mg/kg, respectively.[2][5]
| Animal Model | Dosage | Efficacy |
| U87MG glioblastoma xenograft | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant single-agent efficacy[5] |
| HCT116 colon carcinoma xenograft | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant single-agent efficacy[5] |
| HCT116 colon carcinoma xenograft | 2.3 mg/kg (TMED50) & 10 mg/kg (TMED90) | Statistically significant tumor growth reduction[5] |
5. What are the expected pharmacodynamic effects in vivo?
The primary pharmacodynamic effect of LY-2584702 is the inhibition of S6 ribosomal protein phosphorylation (pS6). This can be assessed in tumor tissue or surrogate tissues like skin biopsies via methods such as Western blot or immunohistochemistry.[7] In preclinical models, LY-2584702 has been shown to inhibit S6 phosphorylation effectively.[5]
Troubleshooting Guide
Problem: Precipitate formation in the final drug formulation.
-
Possible Cause: The solubility of this compound is limited in aqueous solutions. The compound may be crashing out of solution upon dilution of the DMSO stock.
-
Solution:
-
Ensure your DMSO stock is fully dissolved. Gentle warming (to 37°C) and sonication can aid in dissolving the compound.[2]
-
Prepare the formulation fresh before each administration.[5]
-
Consider using a formulation with co-solvents like PEG300 or solubilizing agents such as Tween-80 or SBE-β-CD.[3][5][6]
-
If a clear solution cannot be achieved, you may need to administer it as a suspension, ensuring it is well-mixed before each dose.[5][6]
-
Problem: Lack of in vivo efficacy at previously reported effective doses.
-
Possible Cause 1: Inadequate drug exposure. This could be due to issues with the formulation leading to poor bioavailability, or rapid metabolism and clearance of the compound.
-
Solution 1:
-
Verify the accuracy of your dosing solution concentration.
-
Consider conducting a pilot pharmacokinetic (PK) study to measure the plasma concentration of LY-2584702 over time to ensure adequate exposure.
-
Re-evaluate your formulation strategy to potentially improve solubility and absorption.
-
-
Possible Cause 2: The tumor model is not sensitive to p70S6K inhibition. The PI3K/Akt/mTOR pathway may not be a primary driver of tumor growth in your specific model, or there may be compensatory signaling pathways activated.
-
Solution 2:
Problem: Observed toxicity or adverse effects in treated animals.
-
Possible Cause: The dose may be too high for the specific animal strain or model, or there could be off-target effects. A phase I clinical trial in humans reported dose-limiting toxicities including vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis.[7][8]
-
Solution:
-
Reduce the dose and/or the frequency of administration.
-
Carefully monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).
-
If toxicity persists even at lower doses that are expected to be efficacious, consider the possibility of off-target effects or specific sensitivities in your animal model.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway targeted by LY-2584702 and a general workflow for in vivo experiments.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702 on p70S6K.
Caption: General workflow for an in vivo efficacy study using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: LY-2584702 Tosylate Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the p70S6 Kinase (p70S6K) inhibitor, LY-2584702 tosylate salt. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the reported on-target and off-target activity of LY-2584702?
A1: LY-2584702 is a potent and selective ATP-competitive inhibitor of p70S6K. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. A summary of its known activities is presented below.
Data Presentation: Kinase Inhibition Profile
| Target | Type | IC50 (nM) | Reference |
| p70S6K (S6K1) | On-Target | 4 | [1][2] |
| MSK2 | Off-Target | 58 - 176 | [3] |
| RSK | Off-Target | 58 - 176 | [3] |
Note: LY-2584702 has been reported to be selective against a panel of 83 other kinases, though the detailed public data from this screen is not available.[4][5]
Q2: My cells are showing unexpected toxicity or a phenotype inconsistent with p70S6K inhibition. What could be the cause?
A2: Unexpected cellular phenotypes can arise from several factors:
-
Off-target kinase inhibition: At higher concentrations, LY-2584702 can inhibit kinases related to p70S6K, such as MSK2 and RSK.[3] These kinases have their own downstream signaling pathways that could be impacting your results.
-
Metabolite Activity: LY-2584702 is metabolized into 4-aminopyrazolo[3,4-d]pyrimidine (4-APP).[6] This metabolite may contribute to hepatotoxicity and has been shown to inhibit a range of other protein kinases.
-
Cell-type specific effects: The cellular context, including the expression levels of on- and off-target kinases, can influence the observed phenotype.
Q3: I am observing significant variability in my experimental results. What are the potential reasons?
A3: Variability in experimental outcomes with LY-2584702 can be attributed to several factors. In clinical trials, pharmacokinetic analysis revealed substantial variability in exposure, and the treatment was not found to be dose-proportional with increasing doses.[7] For in vitro experiments, it is crucial to ensure consistent compound solubility and stability in your media, as well as precise dosing.
Q4: Are there any known clinical adverse effects of LY-2584702 that might be relevant to my research?
A4: Yes, Phase I clinical trials in patients with advanced solid tumors reported several dose-limiting toxicities (DLTs). These included vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis.[7] While these are observed in a clinical setting, they may suggest potential systemic or off-target effects that could be relevant in certain experimental models.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Cell Death/Toxicity | - Off-target kinase inhibition.- Activity of the 4-APP metabolite.- High concentration of the compound. | - Perform a dose-response curve to determine the optimal, lowest effective concentration.- If possible, use a structurally different p70S6K inhibitor as a control.- Assess the expression levels of known off-target kinases (MSK2, RSK) in your cell model. |
| Inconsistent Inhibition of S6 Phosphorylation | - Compound degradation or poor solubility.- Sub-optimal incubation time.- High cell density leading to reduced effective concentration. | - Prepare fresh stock solutions of LY-2584702 in a suitable solvent like DMSO.- Optimize the treatment duration in your specific cell line.- Ensure consistent cell seeding densities across experiments. |
| Phenotype Does Not Match Genetic Knockdown of p70S6K | - Off-target effects of the inhibitor.- Incomplete knockdown by siRNA/shRNA.- Compensation by other signaling pathways. | - Use multiple, validated siRNAs/shRNAs for comparison.- Validate the knockdown efficiency at the protein level.- Consider that pharmacological inhibition provides acute pathway blockade, which can differ from the chronic adaptation seen with genetic models. |
Experimental Protocols
Kinase Selectivity Profiling (General Methodology)
A common method to assess kinase inhibitor selectivity is through in vitro kinase activity assays.
-
Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed during the reaction.
-
Procedure:
-
A panel of purified recombinant kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP in a reaction buffer.
-
LY-2584702 is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the remaining ATP is measured using a detection reagent that produces a luminescent or fluorescent signal.
-
The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Western Blot for S6 Ribosomal Protein Phosphorylation
This protocol is used to confirm the on-target activity of LY-2584702 in a cellular context.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with varying concentrations of LY-2584702 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-S6 Ribosomal Protein (Ser235/236 or Ser240/244) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total S6 Ribosomal Protein.
-
Visualizations
Caption: Signaling pathway of LY-2584702, showing on-target and off-target inhibition.
Caption: Workflow for troubleshooting unexpected results with LY-2584702.
References
- 1. selleckchem.com [selleckchem.com]
- 2. STUDIES ON 4-AMINOPYRAZOLO(3,4-d)PYRIMIDINE: GROWTH INHIBITION AND RELIEF IN NEUROSPORA CRASSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminopyrazolo[3,4-d]pyrimidine | CAS#:2380-63-4 | Chemsrc [chemsrc.com]
- 7. mTOR inhibition acts as an unexpected checkpoint in p53-mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of LY-2584702 Tosylate Salt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of LY-2584702 tosylate salt. Given that LY-2584702 has exhibited characteristics of a Biopharmaceutics Classification System (BCS) Class II compound—low solubility and high permeability—the following guidance focuses on strategies to overcome solubility and dissolution rate limitations, which are often the primary barriers to achieving adequate oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely attributable to its low aqueous solubility.[1][2][3] As a probable BCS Class II drug, its absorption is rate-limited by its dissolution in the gastrointestinal fluids.[4][5] A Phase I clinical trial reported substantial variability in exposure and a non-dose-proportional pharmacokinetic profile, which are characteristic indicators of solubility-limited absorption.[6]
Q2: What are the initial steps to improve the solubility of this compound for in vitro and in vivo preclinical studies?
A2: For preclinical studies, this compound can be formulated using various solvent systems to enhance its solubility. Commercial suppliers suggest several vehicle compositions for achieving concentrations of 1 mg/mL or higher.[7][8] These typically involve a primary solvent like dimethyl sulfoxide (B87167) (DMSO) followed by co-solvents, surfactants, or lipid vehicles.[7][8][9] It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of the compound.[9] For in vivo studies, it is important to select a vehicle that is well-tolerated by the animal model.
Q3: Are there more advanced formulation strategies to systematically improve the oral bioavailability of this compound for clinical development?
A3: Yes, several advanced formulation strategies can significantly enhance the oral bioavailability of poorly soluble drugs like LY-2584702.[2][10] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[2][11]
-
Solid Dispersions: Dispersing LY-2584702 in a hydrophilic polymer matrix at a molecular level can improve its dissolution properties.[3][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state within the gastrointestinal tract.[3][5]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.[10][11]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations in animal studies.
This is often a direct consequence of poor and variable dissolution of the drug in the gastrointestinal tract.
Troubleshooting Steps:
-
Optimize the Formulation Vehicle: If using a simple suspension, consider switching to a solution or a lipid-based formulation. The table below summarizes some suggested starting formulations for preclinical in vivo studies based on supplier data sheets.
-
Reduce Particle Size: If a solid dosage form is being used or developed, reducing the particle size of the active pharmaceutical ingredient (API) can improve dissolution consistency.
-
Incorporate Solubilizing Excipients: The use of surfactants or other solubilizing agents can help to maintain the drug in a dissolved state in the gut.
Table 1: Example Formulations for Preclinical In Vivo Studies of this compound
| Formulation Component | Purpose | Example Composition 1[8] | Example Composition 2[7] | Example Composition 3[8] |
| DMSO | Primary Solvent | 10% | 10% | 10% |
| PEG300 | Co-solvent | 40% | - | - |
| Tween-80 | Surfactant | 5% | - | - |
| Saline | Aqueous Vehicle | 45% | - | - |
| SBE-β-CD in Saline | Complexing Agent | - | 90% (of 20% SBE-β-CD solution) | - |
| Corn Oil | Lipid Vehicle | - | - | 90% |
| Resulting Solubility | ≥ 1 mg/mL (Clear Solution) | 1 mg/mL (Suspended Solution) | ≥ 1 mg/mL (Clear Solution) |
Note: These are starting points and may require further optimization for specific experimental needs and animal models.
Issue 2: Drug precipitation observed upon dilution of a stock solution in aqueous media for in vitro assays.
This is a common issue for poorly soluble compounds when a high-concentration stock in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay medium, as higher concentrations can be cytotoxic and may still not prevent precipitation.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant (e.g., Tween-80 at 0.1%) in the final assay medium can help to maintain the solubility of the compound.
-
Prepare an Intermediate Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion using Solvent Evaporation
This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (B109758) (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both components completely in a minimal amount of dichloromethane in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C.
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it to a fine powder using a mortar and pestle.
-
Characterize the resulting powder for amorphicity (e.g., using XRD or DSC) and perform dissolution testing.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol creates a lipid-based formulation that forms a fine emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ PG)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Heated magnetic stirrer
Method:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Prepare a series of formulations by mixing the oil, surfactant, and co-surfactant in different ratios (e.g., 30:40:30 w/w).
-
Heat the mixture to 40-50°C on a heated magnetic stirrer and add the pre-weighed this compound.
-
Continue stirring until the drug is completely dissolved, resulting in a clear, homogenous liquid.
-
To assess the self-emulsification properties, add 1 mL of the formulation to 250 mL of water in a glass beaker with gentle agitation.
-
Observe the formation of the emulsion and measure properties such as droplet size and polydispersity index.
-
Optimize the formulation based on the self-emulsification efficiency and drug loading capacity.
Visualizations
Caption: Logical flow from poor solubility to low bioavailability.
Caption: Key strategies to enhance drug bioavailability.
Caption: Experimental workflow for developing a SEDDS formulation.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY-2584702 Tosylate Salt
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LY-2584702 tosylate salt in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2][3] Its primary mechanism involves blocking the phosphorylation of the S6 ribosomal protein, a key component of the 40S ribosomal subunit.[4][5] This inhibition disrupts protein synthesis and subsequently leads to a decrease in cell proliferation.[4] p70S6K is a crucial kinase downstream of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3][4]
Q2: What is the expected IC50 range for LY-2584702 in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of LY-2584702 varies depending on the cell line and the specific assay. The enzymatic IC50 against p70S6K is as low as 4 nM.[1][2][6] However, in cellular assays that measure the inhibition of S6 ribosomal protein phosphorylation (pS6), the IC50 is typically higher. For example, in HCT116 colon cancer cells, the IC50 for pS6 inhibition is reported to be between 0.1 and 0.24 µM.[1][5][6][7] Proliferation can be significantly inhibited at concentrations starting from 0.1 µM in A549 lung cancer cells.[2][6][8]
Q3: How should I properly dissolve and store this compound?
For in vitro studies, LY-2584702 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][8] It is recommended to prepare a concentrated stock solution, which can be stored at -20°C for up to six months or -80°C for up to one year.[2] It is crucial to use fresh or properly stored DMSO, as moisture can reduce the compound's solubility.[1] For final experimental concentrations, the DMSO stock should be further diluted in the appropriate cell culture medium.
Q4: Are there any known off-target effects or cross-reactivity with other kinases?
While LY-2584702 is selective for p70S6K, some activity against related kinases has been observed at higher concentrations.[7] Specifically, it can inhibit the S6K-related kinases MSK2 and RSK with IC50 values in the range of 58-176 nM in enzyme assays.[2][6] Researchers should be aware that off-target effects are a potential mechanism for the observed cellular toxicity of many kinase inhibitors.[9][10]
Troubleshooting Guide
Problem: I am not observing the expected level of toxicity in my cell line.
-
Possible Cause 1: Suboptimal Compound Preparation. The solubility of LY-2584702 can be a limiting factor. Ensure your DMSO stock is fully dissolved. Warming the tube at 37°C for 10 minutes or using an ultrasonic bath can aid dissolution.[5] Always use fresh, high-quality DMSO.[1]
-
Possible Cause 2: Cell Line-Specific Sensitivity. Different cell lines exhibit varying degrees of sensitivity to p70S6K inhibition. For instance, A549 cells show significant proliferation inhibition at 0.1 µM, while SK-MES-1 cells require a higher concentration of 0.6 µM for a similar effect.[2][6] Your cell line may be less dependent on the mTOR/p70S6K pathway for survival.
-
Possible Cause 3: Insufficient Incubation Time. The anti-proliferative effects of LY-2584702 can be time-dependent. While effects on S6 phosphorylation can be seen relatively quickly, a significant reduction in cell viability may require longer incubation periods (e.g., 24 hours or more).[1][2][8]
Problem: My results are inconsistent or not reproducible.
-
Possible Cause 1: Compound Degradation. Avoid repeated freeze-thaw cycles of your stock solution. Aliquot the stock solution into smaller, single-use volumes and store them appropriately at -20°C or -80°C.[2]
-
Possible Cause 2: Vehicle Control Issues. High concentrations of DMSO can be toxic to cells. Ensure you are using a consistent, low percentage of DMSO in all treatments, including an equivalent vehicle-only control, to differentiate between compound-specific toxicity and solvent effects.
-
Possible Cause 3: Variability in Cell Culture. Factors such as cell passage number, confluency at the time of treatment, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices to ensure reproducibility.
Quantitative Data Summary
The following table summarizes the reported IC50 values for LY-2584702.
| Target/Process | System | IC50 Value | Reference(s) |
| p70S6K (enzymatic assay) | Purified Enzyme | 4 nM | [1][2][6] |
| S6K1 (enzymatic assay) | Purified Enzyme | 2 nM | [2][6] |
| Phospho-S6 Inhibition | HCT116 Colon Cancer Cells | 0.1 - 0.24 µM | [1][5][6][7] |
| Phospho-S6 Inhibition | General Cellular Assay | 100 nM | [2][6] |
| MSK2/RSK (enzymatic assay) | Purified Enzymes | 58 - 176 nM | [2][6] |
Experimental Protocols
Protocol: Determining Cell Viability using a CCK-8 Assay
This protocol provides a general framework for assessing the toxicity of LY-2584702 in an adherent cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle-only (DMSO) control.[8]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of LY-2584702.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Mechanism of action of LY-2584702 in the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for assessing LY-2584702 toxicity in cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facebook [cancer.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating LY-2584702 Tosylate Salt Administration in Preclinical Tumor Models: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing LY-2584702 tosylate salt in preclinical tumor models. Detailing experimental protocols, dosage adjustments, and troubleshooting, this guide aims to facilitate seamless and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LY-2584702?
A1: LY-2584702 is a potent and selective ATP-competitive inhibitor of the p70 ribosomal protein S6 kinase (p70S6K).[1][2][3] By inhibiting p70S6K, it prevents the phosphorylation of the S6 ribosomal protein, a key component in protein synthesis.[1] This disruption of the PI3K/Akt/mTOR signaling pathway ultimately leads to a decrease in protein synthesis and cellular proliferation in tumor cells.[1]
Q2: What is a typical starting dose for in vivo xenograft studies?
A2: Based on preclinical studies, a common and effective dose for LY-2584702 in various xenograft models, including glioblastoma and colon carcinoma, is 12.5 mg/kg administered twice daily (BID).[4][5] However, significant anti-tumor efficacy has been observed at doses as low as 2.5 mg/kg BID.[6][7][8]
Q3: How should this compound be prepared for oral administration in mice?
A3: A common method involves preparing a stock solution in DMSO and then diluting it in a vehicle for administration. One such vehicle consists of 0.25% Tween-80 and 0.05% antifoam.[6][8] Another reported formulation for oral gavage is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For immediate use, a solution can be made by dissolving the compound in DMSO and then mixing with PEG300, Tween-80, and finally ddH2O.[5] It is crucial to ensure the final solution is homogenous before administration.
Q4: I am not observing significant tumor growth inhibition. What are some potential reasons?
A4: Several factors could contribute to a lack of efficacy. First, ensure the compound is properly dissolved and administered at the correct frequency. Inconsistent dosing can affect plasma concentrations. Second, the tumor model itself may have inherent resistance to p70S6K inhibition. The genetic background of the cancer cells can influence their dependency on the PI3K/Akt/mTOR pathway. Consider verifying the activation of the p70S6K pathway in your specific tumor model.
Q5: Are there any known synergistic combinations with LY-2584702?
A5: Yes, preclinical studies have shown that LY-2584702 can have synergistic effects when combined with an EGFR inhibitor, such as erlotinib, or with an mTOR inhibitor, like everolimus.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Solubility | The compound may not be fully dissolving in the initial solvent. Moisture can also reduce solubility in DMSO.[4][5] | Use fresh, anhydrous DMSO. Gentle warming to 37°C and/or sonication can aid in dissolution.[2] Prepare fresh dilutions for each experiment. |
| High Animal Toxicity | The dose may be too high for the specific animal strain or tumor model. | Consider reducing the dose to the lower end of the effective range (e.g., 2.5 mg/kg BID). Monitor animal weight and overall health closely. If toxicity persists, consider a once-daily (QD) dosing schedule. |
| Variable Tumor Response | Inconsistent drug administration or inherent tumor heterogeneity. | Ensure accurate and consistent oral gavage technique. If possible, analyze biomarkers such as phospho-S6 levels in tumor tissue to confirm target engagement. |
Quantitative Data Summary
In Vivo Efficacy of LY-2584702 in Xenograft Models
| Tumor Model | Dose | Route of Administration | Outcome |
| U87MG Glioblastoma | 12.5 mg/kg BID | Oral | Significant antitumor efficacy.[4][5] |
| HCT116 Colon Carcinoma | 12.5 mg/kg BID | Oral | Significant antitumor efficacy.[4][5] |
| HCT116 Colon Carcinoma | 2.5 mg/kg BID | Oral | Significant single-agent efficacy.[6][7][8] |
| HCT116 Colon Carcinoma | 2.3 mg/kg | Not Specified | Threshold Minimum Effective Dose 50% (TMED50).[2][6] |
| HCT116 Colon Carcinoma | 10 mg/kg | Not Specified | Threshold Minimum Effective Dose 90% (TMED90).[2][6] |
| EOMA (shAkt3-expressing) | 12.5 mg/kg BID | Oral | Significantly reduced tumor growth.[6][7][8] |
In Vitro Potency of LY-2584702
| Assay | Cell Line | IC50 |
| p70S6K Inhibition (Cell-free) | N/A | 4 nM[4][6][7] |
| S6 Ribosomal Protein Phosphorylation (pS6) | HCT116 Colon Cancer | 0.1-0.24 µM[2][4][5] |
Experimental Protocols
General Protocol for In Vivo Xenograft Studies
-
Cell Culture and Implantation: Culture tumor cells (e.g., HCT116, U87MG) under standard conditions. Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nu/nu mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation: Prepare this compound for oral administration. A fresh preparation is recommended for each day of dosing.
-
Example Formulation:
-
Dissolve LY-2584702 in DMSO to create a stock solution.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volumes.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and vortex to mix.
-
Add Tween-80 and vortex to mix.
-
Finally, add saline and vortex thoroughly to ensure a homogenous suspension.
-
-
-
Drug Administration: Administer the prepared LY-2584702 formulation or vehicle control to the mice via oral gavage at the determined dose and schedule (e.g., 12.5 mg/kg BID).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for pS6 levels).
Visualizations
Signaling Pathway of LY-2584702
Caption: Mechanism of action of LY-2584702 in the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for a Xenograft Study
Caption: General workflow for assessing the efficacy of LY-2584702 in a mouse xenograft model.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Nuances of LY-2584702 Tosylate Salt: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing LY-2584702 tosylate salt, a potent and selective inhibitor of p70S6 kinase (p70S6K), achieving reliable and reproducible experimental outcomes is paramount. This guide addresses common pitfalls and provides troubleshooting solutions to ensure the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY-2584702?
A1: LY-2584702 is a selective, ATP-competitive inhibitor of p70S6K, a downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] By inhibiting p70S6K, it prevents the phosphorylation of the S6 ribosomal protein, a key step in protein synthesis and cell proliferation.[1] This ultimately leads to a reduction in tumor cell growth.
Q2: What is the difference between this compound and the free base form?
A2: The tosylate salt form of LY-2584702 generally offers improved stability and better solubility compared to the free base.[3][4] Biologically, both forms exhibit the same activity. The choice between the two often depends on the specific experimental requirements for formulation and administration.
Q3: At what concentrations is LY-2584702 effective?
A3: The effective concentration of LY-2584702 varies depending on the experimental system. For enzymatic assays, the IC50 is approximately 4 nM for p70S6K.[3][5] In cell-based assays, such as inhibiting the phosphorylation of the S6 ribosomal protein in HCT116 colon cancer cells, the IC50 ranges from 0.1 to 0.24 µM.[2][3]
Troubleshooting Guide
Issue 1: Difficulty dissolving the compound or observing precipitation in stock solutions.
-
Pitfall: this compound has limited solubility in aqueous solutions and is insoluble in water and ethanol.[2] Improper solvent choice or technique can lead to incomplete dissolution or precipitation. Additionally, DMSO, a common solvent, is hygroscopic (absorbs moisture), and the presence of water can significantly reduce the solubility of the compound.[3]
-
Solution:
-
Solvent Selection: Use fresh, anhydrous DMSO to prepare initial stock solutions.[3][4] For a higher concentration, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath can aid in dissolution.[2]
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize moisture absorption.[5][6] It is recommended to use the solution soon after preparation and avoid long-term storage.[2]
-
Issue 2: Inconsistent results in cell-based assays.
-
Pitfall: Inconsistent cellular uptake or compound degradation can lead to variable results. The final concentration of DMSO in the cell culture medium should also be considered, as high concentrations can be toxic to cells.
-
Solution:
-
Working Solutions: When preparing working solutions from a DMSO stock, ensure rapid and thorough mixing with the aqueous-based culture medium to avoid precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% to minimize solvent-induced cytotoxicity.
-
Incubation Time: For cell-based assays, an incubation time of 24 hours is often cited for observing significant inhibition of S6 ribosomal protein phosphorylation.[3]
-
Issue 3: Challenges with in vivo formulations and administration.
-
Pitfall: The poor aqueous solubility of LY-2584702 makes formulating a stable and homogenous suspension for in vivo administration challenging. Improper formulation can lead to inaccurate dosing and variable bioavailability.
-
Solution:
-
Multi-Step Formulation: A multi-step procedure is often necessary to achieve a clear and stable solution for in vivo use. A common method involves first dissolving the compound in DMSO, followed by a stepwise addition of other solvents like PEG300, Tween-80, and saline, with thorough mixing at each step.[6]
-
Alternative Formulations: Other successful formulations for in vivo studies have used 10% DMSO in corn oil or a combination of 10% DMSO and 90% (20% SBE-β-CD in saline).[6] The latter may require sonication to achieve a uniform suspension.[6]
-
Data and Protocols
Inhibitory Concentrations
| Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| p70S6K (enzymatic assay) | N/A | 4 nM | [3][5] |
| S6K1 (enzymatic assay) | N/A | 2 nM | [5] |
| pS6 Inhibition | HCT116 | 0.1 - 0.24 µM | [2][3] |
| Proliferation Inhibition | A549 | 0.1 µM (after 24h) | [5][6] |
| Proliferation Inhibition | SK-MES-1 | 0.6 µM | [5][6] |
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥22.25 mg/mL | May require warming and/or sonication. | [2] |
| DMSO | 10.25 mg/mL (16.60 mM) | May require ultrasonic and warming. | [6] |
| DMF | 10 mg/mL | [7] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [7] | |
| Ethanol | 0.5 mg/mL | [7] | |
| Water | Insoluble | [2] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh the required amount of this compound (Molecular Weight: 617.62 g/mol ).[6]
-
Add the appropriate volume of fresh, anhydrous DMSO. For example, to prepare a 10 mM solution, dissolve 6.176 mg of the compound in 1 mL of DMSO.
-
If necessary, warm the vial at 37°C for 10 minutes and/or place it in an ultrasonic bath until the solid is completely dissolved.[2]
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Preparation of an In Vivo Formulation (Example):
This protocol yields a clear solution with a solubility of ≥ 1 mg/mL.[6]
-
Prepare a stock solution of LY-2584702 in DMSO (e.g., 10 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Add 45% of the final volume of saline and mix thoroughly.
-
The final solution should be clear and administered immediately.
Visual Guides
Caption: Inhibition of the p70S6K signaling pathway by LY-2584702.
Caption: Workflow for preparing LY-2584702 solutions.
Caption: Troubleshooting guide for LY-2584702 solubility.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]
Validation & Comparative
A Comparative Guide to p70S6K Inhibitors: LY-2584702 Tosylate Salt vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY-2584702 tosylate salt and other prominent inhibitors of the 70-kDa ribosomal protein S6 kinase (p70S6K). This analysis is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies in cancer, metabolic disorders, and other diseases where the PI3K/Akt/mTOR signaling pathway is dysregulated.
Introduction to p70S6K Inhibition
The p70S6K is a critical downstream effector of the PI3K/Akt/mTOR signaling cascade, a pathway frequently hyperactivated in human cancers. As a serine/threonine kinase, p70S6K plays a pivotal role in regulating cell growth, proliferation, and survival by phosphorylating various substrates, most notably the 40S ribosomal protein S6 (S6). Inhibition of p70S6K is a promising therapeutic strategy to counteract the effects of aberrant mTOR signaling.
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70S6K.[1][2] Its tosylate salt form enhances its pharmaceutical properties. This guide compares LY-2584702 with other well-characterized p70S6K inhibitors, including PF-4708671, M2698 (also known as DIACC3010), and AT7867, focusing on their potency, selectivity, and preclinical or clinical findings.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of LY-2584702 and other selected p70S6K inhibitors. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key parameters for comparing the efficacy of these compounds in biochemical assays.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Cell-based pS6 Inhibition IC50 (nM) | Key Findings |
| LY-2584702 | p70S6K | 4[1][3] | - | 100 - 240 (HCT116 cells) | Potent and selective ATP-competitive inhibitor.[1] |
| PF-4708671 | p70S6K1 | 160 | 20 | ~1000 (IGF-1 stimulated cells) | Highly selective for S6K1 over S6K2 and other AGC kinases.[4][5] |
| M2698 (DIACC3010) | p70S6K, Akt1, Akt3 | 1 (for all targets) | - | 15 (pS6), 17 (pGSK3β) | Dual inhibitor of p70S6K and Akt, overcoming feedback activation of Akt.[6][7] |
| AT7867 | Akt1/2/3, p70S6K, PKA | 32/17/47 (Akt1/2/3), 85 (p70S6K), 20 (PKA) | - | - | Potent inhibitor of both Akt and p70S6K.[7] |
Selectivity Profiles
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. The following table provides a comparative overview of the selectivity of LY-2584702 and its alternatives.
| Inhibitor | Selectivity Profile |
| LY-2584702 | Highly selective for p70S6K. In a panel of 83 other kinases, it showed minimal activity.[8] |
| PF-4708671 | Exhibits over 400-fold selectivity for S6K1 over the closely related S6K2 isoform and shows no significant inhibition of other AGC kinases like Akt, PKA, and ROCK.[4] |
| M2698 (DIACC3010) | Relatively selective, with only 6 out of 264 kinases having an IC50 within a 10-fold range of its p70S6K IC50.[6] |
| AT7867 | A multi-AGC kinase inhibitor, potently inhibiting Akt1/2/3 and PKA in addition to p70S6K.[7] |
In Vivo Efficacy and Clinical Development
The ultimate test of a potential therapeutic agent is its performance in vivo and in clinical trials. This section summarizes the available data for the compared inhibitors.
| Inhibitor | In Vivo Efficacy | Clinical Development Status |
| LY-2584702 | Demonstrated significant anti-tumor efficacy in U87MG glioblastoma and HCT116 colon carcinoma xenograft models.[1] | Phase I trials showed dose-limiting toxicities and a lack of objective responses at the maximum tolerated dose (MTD).[4] The program was terminated for oncology indications but has been explored for dyslipidemia.[9] |
| PF-4708671 | Shown to inhibit non-small cell lung cancer (NSCLC) tumorigenesis in nude mice.[10] | Primarily used as a preclinical research tool; no active clinical trials for cancer treatment are prominent. |
| M2698 (DIACC3010) | Showed dose-dependent tumor growth inhibition in mouse xenograft models of breast and glioblastoma cancers.[6] | A Phase 1 study in patients with advanced solid tumors found it to be well-tolerated and demonstrated some anti-tumor activity, particularly in combination with other agents. |
| AT7867 | Inhibited tumor growth in PTEN-deficient human tumor xenograft models. | Has been investigated in preclinical studies for cancer and more recently for promoting pancreatic progenitor differentiation. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the p70S6K signaling pathway, a typical experimental workflow for inhibitor testing, and a logical comparison of the inhibitors discussed.
Caption: The mTOR/p70S6K signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for p70S6K inhibitor evaluation.
Caption: Logical comparison of key attributes of p70S6K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of p70S6K inhibitors.
p70S6K Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p70S6K.
-
Reagents and Materials:
-
Recombinant active p70S6K enzyme.
-
S6 peptide substrate (e.g., KKRNRTLTV).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT).
-
Test inhibitor (dissolved in DMSO).
-
96-well plates.
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the S6 peptide substrate, and the diluted inhibitor.
-
Initiate the reaction by adding the p70S6K enzyme.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid for radioactive assays).
-
For radioactive assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
-
Western Blot for Phospho-S6 (Cell-based Assay)
This assay determines the ability of an inhibitor to block p70S6K activity within a cellular context by measuring the phosphorylation of its downstream target, S6 ribosomal protein.
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT116, MCF-7).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Growth factor (e.g., insulin (B600854) or serum) to stimulate the pathway.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., 10% serum or 100 nM insulin) for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total S6 and β-actin to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-S6 signal to total S6 and the loading control. Calculate the IC50 for the inhibition of S6 phosphorylation.
-
Conclusion
This compound is a potent and selective inhibitor of p70S6K. However, its clinical development in oncology was halted due to toxicity and lack of efficacy. For researchers requiring a highly selective tool to probe the function of S6K1 specifically, PF-4708671 presents a valuable alternative, albeit with lower potency. For studies investigating the dual inhibition of p70S6K and the upstream kinase Akt to overcome resistance mechanisms, M2698 (DIACC3010) is a compelling option with demonstrated clinical activity. AT7867 offers a broader inhibition of the AGC kinase family, which may be advantageous in certain contexts but could also lead to more off-target effects. The choice of inhibitor will ultimately depend on the specific research question, the desired selectivity profile, and the experimental system being used. This guide provides the necessary data to make an informed decision for advancing research in this critical signaling pathway.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Inhibition of mTOR complex 1/p70 S6 kinase signaling elevates PD-L1 levels in human cancer cells through enhancing protein stabilization accompanied with enhanced β-TrCP degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LY-2584702 Tosylate Salt and Rapamycin: Targeting the mTOR Pathway
In the landscape of cancer research and drug development, the PI3K/Akt/mTOR signaling pathway remains a critical focus due to its central role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many human cancers.[3] This guide provides a detailed, objective comparison of two key inhibitors that target this pathway at different points: LY-2584702 tosylate salt, a selective p70 S6 Kinase (p70S6K) inhibitor, and Rapamycin (B549165), the archetypal allosteric inhibitor of the mTOR Complex 1 (mTORC1).
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supported by experimental data, to inform preclinical research and therapeutic strategy development.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between LY-2584702 and Rapamycin lies in their specific molecular targets within the mTOR signaling cascade.
Rapamycin , a macrolide, is a first-generation mTOR inhibitor.[4][5] It functions by first forming a complex with the intracellular protein FKBP12. This new complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR kinase, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[5][6] This action prevents the phosphorylation of key downstream effectors of mTORC1, namely p70S6K and 4E-BP1, which in turn suppresses protein synthesis and arrests the cell cycle.[6] However, a significant limitation of Rapamycin and its analogs (rapalogs) is that the inhibition of mTORC1 can disrupt a negative feedback loop, leading to the paradoxical activation of the PI3K/Akt signaling pathway, which can promote cell survival and contribute to drug resistance.[4][7][8]
This compound , in contrast, is a potent and highly selective ATP-competitive inhibitor of p70S6K.[9][10][11] As p70S6K is a direct downstream substrate of mTORC1, LY-2584702 acts further down the signaling cascade.[1][10] By directly inhibiting p70S6K, it prevents the phosphorylation of its primary substrate, the S6 ribosomal protein (rpS6), thereby blocking pathways leading to protein synthesis and cell growth. This targeted, downstream inhibition avoids the direct disruption of the mTORC1-mediated negative feedback loop to the PI3K/Akt pathway.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for LY-2584702 and Rapamycin, highlighting their potency and effects in preclinical models.
Table 1: In Vitro Potency and Cellular Effects
| Parameter | This compound | Rapamycin | Reference |
| Target | p70S6K | mTORC1 | [8][9] |
| Mechanism | ATP-Competitive Inhibitor | Allosteric Inhibitor (via FKBP12) | [5][10] |
| Enzyme IC₅₀ | 2-4 nM (for p70S6K) | N/A (Allosteric) | [9][12] |
| Cellular IC₅₀ | 100-240 nM (for pS6 inhibition in HCT116 cells) | Varies by cell line (nM range) | [9][12] |
Note: Direct IC₅₀ comparison is challenging due to different mechanisms of action. Rapamycin's effect is measured by downstream inhibition rather than direct enzyme activity.
Table 2: Preclinical In Vivo Efficacy
| Model | Compound | Dosage | Key Findings | Reference |
| HCT116 Colon Carcinoma Xenograft | LY-2584702 | 2.5 mg/kg & 12.5 mg/kg BID | Statistically significant tumor growth reduction. | [9][13] |
| U87MG Glioblastoma Xenograft | LY-2584702 | 12.5 mg/kg BID | Demonstrated significant single-agent antitumor efficacy. | [12] |
| EOMA Hemangioendothelioma Xenograft | LY-2584702 | Not Specified | Significantly reduced the growth of tumors with shAkt3. | [9][13] |
| EOMA Hemangioendothelioma Xenograft | Rapamycin | Not Specified | Used as a positive control for S6 phosphorylation inhibition. | [9][13] |
| Comparative Analysis (EOMA Model) | Both | Not Specified | LY-2584702 inhibits S6 phosphorylation almost as effectively as Rapamycin. | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate and compare mTOR pathway inhibitors.
Western Blot for Phospho-Protein Analysis
This protocol is used to determine the phosphorylation status of key proteins in the mTOR pathway following inhibitor treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, U87MG) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of LY-2584702 or Rapamycin for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-p70S6K, anti-total-p70S6K, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity, and phosphorylated protein levels are normalized to total protein levels.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of LY-2584702 or Rapamycin for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot dose-response curves to determine IC₅₀ values.
In Vivo Tumor Xenograft Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of compounds in an animal model.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., nu/nu mice).
-
Tumor Growth: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, LY-2584702, Rapamycin).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage) and schedule (e.g., twice daily, BID) as determined from pharmacokinetic studies.[9]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 14-21 days), euthanize the mice and excise the tumors.[9]
-
Analysis: Weigh the excised tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pS6) or fixed in formalin for histological analysis.
-
Efficacy Calculation: Calculate Tumor Growth Inhibition (TGI) percentage.
Conclusion and Future Directions
The comparison between this compound and Rapamycin illustrates two distinct strategies for targeting the oncogenic mTOR pathway.
-
Rapamycin , as an mTORC1 inhibitor, has been foundational in validating the mTOR pathway as a therapeutic target.[4] However, its clinical efficacy has been limited in some cancers, partly due to incomplete mTORC1 inhibition and the activation of a PI3K/Akt survival feedback loop.[4][7]
-
LY-2584702 , by selectively targeting the downstream kinase p70S6K, offers a more focused approach.[10][11] Preclinical data show it effectively inhibits its target and demonstrates significant anti-tumor efficacy in xenograft models, comparable to Rapamycin in its ability to suppress downstream S6 phosphorylation.[9][13] This downstream inhibition may circumvent the immediate feedback activation of Akt often seen with rapalogs. However, a Phase I clinical trial of LY-2584702 in patients with advanced solid tumors determined a maximum tolerated dose but observed no objective responses at those levels, highlighting the challenge of translating preclinical efficacy into clinical benefit.[10]
For researchers, the choice between these inhibitors depends on the specific scientific question. Rapamycin is a valuable tool for studying the broad consequences of mTORC1 inhibition, including its complex feedback mechanisms. LY-2584702 is ideal for investigating the specific roles of p70S6K in cellular processes and for exploring therapeutic strategies that avoid the upstream feedback loops associated with direct mTORC1 inhibition. The development of next-generation mTOR inhibitors, including dual mTORC1/mTORC2 inhibitors and more selective downstream agents, continues to be a promising area of cancer drug development.[5]
References
- 1. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic target of rapamycin inhibitors: successes and challenges as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Comparative Analysis of LY-2584702 Tosylate Salt Specificity Against Alternative p70S6K Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive guide validating the specificity of the p70S6K inhibitor LY-2584702 tosylate salt is now available for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of its performance against other notable p70S6K inhibitors, supported by experimental data, to facilitate informed decisions in research and development.
LY-2584702 is a potent and selective ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K), a critical component of the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer, making p70S6K a key therapeutic target.[3] This guide evaluates the specificity of LY-2584702 in comparison to other p70S6K inhibitors such as PF-4708671, M2698, and AT7867.
Executive Summary of Inhibitor Specificity
LY-2584702 demonstrates high potency for p70S6K with an IC50 of 4 nM and for S6K1 with an IC50 of 2 nM.[4] While it is selective for p70S6K over a panel of 83 other kinases, it exhibits some activity against the related kinases MSK2 and RSK at higher concentrations (IC50 = 58-176 nM).[4] In cellular assays, it inhibits the phosphorylation of the S6 ribosomal protein in HCT116 colon cancer cells with an IC50 between 0.1 and 0.24 µM.[5][6]
In comparison, PF-4708671 is a highly specific inhibitor of the p70 isoform of S6K1.[7] M2698 is a dual inhibitor, targeting both p70S6K and Akt. AT7867 also exhibits a broader inhibition profile, affecting Akt1/2/3 and PKA in addition to p70S6K. The selectivity of these inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Comparative Inhibitor Performance
The following tables summarize the available quantitative data for LY-2584702 and its alternatives.
Table 1: Biochemical Potency and Selectivity of p70S6K Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) for p70S6K | Notable Off-Targets |
| LY-2584702 | p70S6K, S6K1 | 4 | MSK2, RSK (IC50: 58-176 nM) |
| PF-4708671 | S6K1 | - | Highly specific for p70 isoform of S6K1 |
| M2698 | p70S6K, Akt | - | - |
| AT7867 | p70S6K, Akt1/2/3, PKA | - | Akt1/2/3, PKA |
Table 2: Cellular Activity of p70S6K Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| LY-2584702 | HCT116 | S6 Phosphorylation | 0.1-0.24 |
| PF-4708671 | - | - | - |
| M2698 | - | - | - |
| AT7867 | - | - | - |
Data not available for all inhibitors in a directly comparable format.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used for validation, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling cascade leading to p70S6K activation.
Caption: A simplified workflow of the KINOMEscan competition binding assay.
Experimental Protocols
Biochemical Kinase Assay (Generic Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor.
-
Reagents and Materials:
-
Purified recombinant p70S6K enzyme.
-
Specific peptide substrate for p70S6K.
-
This compound and other test inhibitors.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
96-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, the specific kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for p70S6K.
-
Incubate the reaction for a defined period at 30°C.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for S6 Phosphorylation
This protocol describes a method to assess the inhibition of p70S6K activity in a cellular context by measuring the phosphorylation of its downstream target, S6 ribosomal protein.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HCT116).
-
Cell culture medium and supplements.
-
This compound and other test inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-S6 (Ser235/236) and total S6.
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Western blotting equipment and reagents.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-S6 and total S6.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities and normalize the phospho-S6 signal to the total S6 signal.
-
Determine the IC50 value for the inhibition of S6 phosphorylation.
-
This guide provides a foundational understanding of the specificity of this compound. For a definitive selection of a p70S6K inhibitor for a specific research application, it is recommended to consult direct, head-to-head comparative studies or conduct in-house validation experiments.
References
- 1. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Research Progress of 70 kDa Ribosomal Protein S6 Kinase (P70S6K) Inhibitors as Effective Therapeutic Tools for Obesity, Type II Diabetes and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
Preclinical Synergistic Effects of LY-2584702 Tosylate Salt in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 tosylate salt is a potent and selective ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making p70S6K an attractive target for therapeutic intervention. While LY-2584702 has shown anti-tumor activity as a single agent in preclinical models, its synergistic potential in combination with other targeted therapies has been a key area of investigation. This guide provides a comparative overview of the synergistic effects of LY-2584702 in combination with other anticancer agents, based on available preclinical data.
I. Synergistic Combinations with EGFR and mTOR Inhibitors
Preclinical evidence has suggested significant synergistic activity when LY-2584702 is combined with inhibitors of the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (B549165) (mTOR). These findings were pivotal in providing the rationale for subsequent clinical investigations.
A. Combination with EGFR Inhibitors (e.g., Erlotinib)
In preclinical studies involving HCT116 colon cancer cells, the combination of LY-2584702 with the EGFR inhibitor erlotinib (B232) demonstrated a significant synergistic effect.[1][2] The rationale for this combination lies in the vertical inhibition of two key nodes in oncogenic signaling. While specific quantitative data from these preclinical studies, such as combination indices (CI) and dose-response curves, are not publicly available, the reported synergy was substantial enough to warrant clinical evaluation.[1]
B. Combination with mTOR Inhibitors (e.g., Everolimus)
II. Signaling Pathways and Mechanism of Synergy
The synergistic effects of LY-2584702 in combination with EGFR and mTOR inhibitors are rooted in the complex and interconnected nature of cellular signaling pathways that drive cancer cell proliferation and survival.
A. Dual Blockade of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. EGFR activation is a key upstream trigger for this pathway. By combining an EGFR inhibitor like erlotinib with LY-2584702, the pathway is inhibited at both the receptor level and further downstream at p70S6K. This dual blockade can lead to a more profound and sustained inhibition of the pathway, preventing cancer cells from adapting and escaping the effects of single-agent therapy.
The following diagram illustrates the targeted signaling pathway:
Caption: Targeted inhibition of the EGFR/PI3K/mTOR pathway.
III. Experimental Protocols
While the specific, detailed protocols for the preclinical synergy studies of LY-2584702 with erlotinib and everolimus are not publicly available, a general experimental workflow for assessing drug synergy in vitro can be outlined as follows.
Caption: General experimental workflow for in vitro synergy studies.
A more detailed, generalized protocol would include:
-
Cell Culture: HCT116 cells would be cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of LY-2584702, erlotinib, and everolimus would be prepared in a suitable solvent (e.g., DMSO).
-
Assay Setup: Cells would be seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: A dose-response matrix of the single agents and their combinations at various concentrations would be added to the cells.
-
Incubation: Cells would be incubated with the drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability would be measured using a standard assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The results would be analyzed to determine the IC50 values for each drug and to calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn. A CI value of less than 1 indicates synergy.
IV. In Vivo Studies
LY-2584702 has demonstrated single-agent efficacy in HCT116 colon carcinoma xenograft models. While the clinical trial literature alludes to preclinical in vivo synergy studies, detailed public data on the synergistic anti-tumor efficacy of LY-2584702 in combination with erlotinib or everolimus in animal models is not available.
V. Clinical Translation and Outcomes
The promising preclinical synergistic data led to a Phase Ib clinical trial investigating LY-2584702 in combination with erlotinib and everolimus in patients with advanced solid tumors.[1] The results of this trial highlighted the challenges of translating preclinical synergy into clinical benefit. The combination of LY-2584702 with erlotinib was not well-tolerated by patients.[1] The combination with everolimus was better tolerated but demonstrated limited clinical benefit.[1]
VI. Conclusion
Preclinical studies provided a strong rationale for the clinical investigation of LY-2584702 in combination with EGFR and mTOR inhibitors, suggesting a significant synergistic anti-tumor effect. However, the lack of publicly available, detailed quantitative data from these initial studies limits a direct comparison of the potency of these combinations. Furthermore, the subsequent clinical trial results underscore the importance of careful consideration of toxicity and therapeutic index when translating promising preclinical synergies to the clinic. Future research into synergistic combinations with LY-2584702 may require exploration of different dosing schedules, alternative combination partners, or patient populations selected based on specific biomarkers to fully realize the therapeutic potential of inhibiting the p70S6K pathway.
References
Comparative Efficacy of LY-2584702 Tosylate Salt in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Preclinical and Clinical Profile of the p70S6K Inhibitor LY-2584702.
Introduction
LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making p70S6K an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of the efficacy of LY-2584702 across different cancer types, its performance against alternative therapies, and detailed experimental methodologies to support further research and development. While showing promise in preclinical studies, it is important to note that the clinical development of LY-2584702 was ultimately discontinued (B1498344) due to a lack of demonstrated efficacy and observed toxicities in clinical trials.[1][2]
Mechanism of Action and Signaling Pathway
LY-2584702 exerts its anti-cancer effects by inhibiting p70S6K, a serine/threonine kinase that plays a crucial role in protein synthesis, cell growth, and proliferation. By blocking the activity of p70S6K, LY-2584702 prevents the phosphorylation of its key substrate, the 40S ribosomal protein S6 (rpS6). This inhibition leads to a downstream suppression of the translation of mRNAs that are essential for cell cycle progression and cell growth.
In Vitro Efficacy
LY-2584702 has demonstrated potent inhibitory activity against various cancer cell lines in vitro. The following table summarizes its efficacy, primarily measured by the half-maximal inhibitory concentration (IC50) for the inhibition of ribosomal protein S6 phosphorylation and cell proliferation.
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HCT116 | Colon Carcinoma | pS6 Inhibition | 0.1-0.24 µM | [3][4] |
| A549 | Non-Small Cell Lung Cancer | Proliferation | Significant inhibition at 0.1 µM | [5] |
| SK-MES-1 | Non-Small Cell Lung Cancer | Proliferation | Significant inhibition at 0.6 µM | [5] |
In Vivo Efficacy
Preclinical studies using xenograft models have shown the anti-tumor activity of LY-2584702 in vivo.
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Glioblastoma | U87MG | 12.5 mg/kg BID | Significant antitumor efficacy | [3][4] |
| Colon Carcinoma | HCT116 | 12.5 mg/kg BID | Significant antitumor efficacy | [3][4] |
| Colon Carcinoma | HCT116 | 2.3 mg/kg (TMED50) | Statistically significant tumor growth reduction | [5] |
| Colon Carcinoma | HCT116 | 10 mg/kg (TMED90) | Statistically significant tumor growth reduction | [5] |
Comparison with Alternative Therapies
Direct comparative preclinical studies of LY-2584702 with other p70S6K inhibitors or standard-of-care chemotherapies are limited in the public domain. However, some studies provide insights into its performance in combination therapies and against other mTOR pathway inhibitors.
Combination Therapies
Preclinical data suggested synergistic effects when LY-2584702 was combined with an EGFR inhibitor (erlotinib) or an mTOR inhibitor (everolimus).[3][4] However, a phase Ib clinical trial of LY-2584702 in combination with erlotinib (B232) was not well tolerated. The combination with everolimus (B549166) was better tolerated but showed limited clinical benefit.[6]
Comparison with Rapamycin
In an in vivo study using EOMA (endothelioma) cells expressing shAkt3 implanted in mice, LY-2584702 was shown to inhibit S6 phosphorylation almost as effectively as the mTOR inhibitor Rapamycin.[5]
Clinical Trials Summary
Several Phase I clinical trials were initiated to evaluate the safety and efficacy of LY-2584702 in patients with advanced solid tumors. However, these trials were largely terminated due to a lack of objective responses and dose-limiting toxicities.[3][7] The maximum tolerated dose (MTD) was determined to be 75 mg twice daily or 100 mg once daily.[7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
Western Blotting for pS6 Inhibition
-
Cell Lysis: Treat cells with LY-2584702 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-S6 (Ser235/236) and total S6, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) at the desired dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
This compound demonstrated promising preclinical anti-cancer activity by effectively inhibiting the p70S6K signaling pathway in various cancer models. However, its clinical development was halted due to a lack of efficacy and unacceptable toxicity in early-phase trials. The data presented in this guide serves as a valuable resource for researchers in the field of oncology and drug development, providing a comprehensive overview of the preclinical profile of this p70S6K inhibitor and highlighting the challenges of translating preclinical findings into clinical success. Further research into more selective or better-tolerated p70S6K inhibitors may still hold promise for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase Ib trial of LY2584702 tosylate, a p70 S6 inhibitor, in combination with erlotinib or everolimus in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of LY-2584702 tosylate salt, a potent p70 S6 Kinase (p70S6K) inhibitor, with other relevant kinase inhibitors, supported by available experimental data. We delve into its cross-reactivity with related kinases to offer a clearer picture of its selectivity.
LY-2584702 is an ATP-competitive inhibitor with high affinity for p70S6K (S6K1), a crucial kinase downstream of the PI3K/Akt/mTOR signaling pathway, which is implicated in cell growth, proliferation, and survival.[1][2] While lauded for its potency, a thorough assessment of its activity against other kinases is essential for predicting potential off-target effects and ensuring the validity of experimental results.
Comparative Analysis of Kinase Inhibition
To provide a clear perspective on the selectivity of LY-2584702, we have summarized its inhibitory activity (IC50) against its primary target and known off-target kinases. For a robust comparison, we've included data for PF-4708671, another well-characterized and highly specific S6K1 inhibitor.[3][4][5]
| Kinase Target | This compound IC50 (nM) | PF-4708671 IC50 (nM) | Fold Selectivity (PF-4708671 vs. LY-2584702) |
| p70S6K (S6K1) | 2 - 4 [6][7] | 160 [4][5] | ~40-80 fold less potent |
| MSK2 | 58 - 176[7][8] | > 10,000 | > 57-172 fold more selective |
| RSK1 | 58 - 176[7][8] | 4,700[5] | ~27-81 fold more selective |
| RSK2 | 58 - 176[7][8] | 9,200[5] | ~52-158 fold more selective |
| S6K2 | Not explicitly found | 65,000[5] | Data not available for direct comparison |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To visualize the context in which LY-2584702 acts and the general process of evaluating its cross-reactivity, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
The determination of kinase inhibition, such as the IC50 values presented, is typically performed using in vitro biochemical assays. A common and robust method is the luminescence-based ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay:
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Generalized Protocol for Kinase Inhibition Assay:
-
Reagent Preparation:
-
Kinase Buffer: A typical kinase buffer may contain 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.[10]
-
Enzyme and Substrate: Recombinant purified kinases and their specific substrates are diluted to the desired concentration in the kinase buffer.
-
ATP Solution: ATP is prepared at a concentration appropriate for the kinase being tested, typically near its Km value.
-
Inhibitor Dilutions: this compound is serially diluted in the kinase buffer containing a constant, low percentage of DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, the kinase, its specific substrate, and the kinase buffer are added to each well.
-
The serially diluted LY-2584702 or control vehicle (DMSO) is then added to the appropriate wells.
-
The reaction is initiated by the addition of the ATP solution.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal. After a 30-60 minute incubation, the luminescence is read using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is converted to the percentage of kinase inhibition relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a potent inhibitor of p70S6K, a key regulator of cell growth and proliferation. While it is highly effective against its primary target, researchers should be aware of its potential for cross-reactivity with other related kinases, such as MSK2 and RSK, particularly at higher concentrations. For studies requiring exquisite specificity for S6K1, alternative inhibitors like PF-4708671, which exhibits a cleaner selectivity profile against the tested off-targets, may be more suitable. The choice of inhibitor should be guided by the specific experimental context and the tolerance for potential off-target effects. A comprehensive understanding of an inhibitor's selectivity profile, as outlined in this guide, is critical for the accurate interpretation of experimental outcomes and the successful development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Head-to-Head Comparison of S6K1 Inhibitors: LY-2584702 Tosylate Salt and PF-4708671
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent research compounds, LY-2584702 tosylate salt and PF-4708671, both potent inhibitors of the p70 ribosomal S6 kinase 1 (S6K1). This document summarizes their performance based on available experimental data, outlines detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to aid in experimental design and compound selection.
Introduction
Ribosomal protein S6 kinase 1 (S6K1) is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade central to cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making S6K1 an attractive target for therapeutic intervention. This compound and PF-4708671 are two widely used small molecule inhibitors in preclinical research to probe the function of S6K1. Both are ATP-competitive inhibitors, but they exhibit distinct profiles in terms of potency, selectivity, and cellular activity.
Mechanism of Action and Signaling Pathway
Both LY-2584702 and PF-4708671 are ATP-competitive inhibitors of S6K1.[1][2] They exert their effects by binding to the ATP-binding pocket of the S6K1 kinase domain, preventing the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (rpS6). Inhibition of rpS6 phosphorylation leads to the suppression of protein synthesis and, consequently, a reduction in cell proliferation.[3]
The mTORC1/S6K1 signaling pathway is a key regulator of cell growth and proliferation. Upon activation by upstream signals such as growth factors, mTORC1 phosphorylates and activates S6K1. Activated S6K1 then phosphorylates a number of substrates, including ribosomal protein S6 (rpS6), leading to increased protein synthesis and cell growth.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PF-4708671. It is important to note that the data are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Parameter | This compound | PF-4708671 |
| S6K1 IC50 | 2 nM[4], 4 nM[2][3] | 142.8 nM[5], 160 nM[6][7][8][9] |
| S6K1 Ki | Not Reported | 20 nM[7][9] |
| S6K2 IC50 | Not Reported | 65 µM[7] |
| MSK1 IC50 | Not Reported | 0.95 µM[7] |
| MSK2 IC50 | 58-176 nM[4] | Not Reported |
| RSK1 IC50 | Not Reported | 4.7 µM[7] |
| RSK2 IC50 | 58-176 nM[4] | 9.2 µM[7] |
Table 2: Cellular Activity
| Parameter | This compound | PF-4708671 |
| Cellular p-rpS6 Inhibition IC50 | 100 nM[4], 0.1-0.24 µM (HCT116 cells)[3] | Not Reported |
| Cell Proliferation Inhibition | IC50 not specified, significant inhibition at 0.1 µM (A549 cells) and 0.6 µM (SK-MES-1 cells)[4] | IC50 not specified, slight inhibition alone, significant in combination with OSI-906 (HCT116 cells)[7] |
Table 3: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | PF-4708671 |
| Tumor Models | U87MG glioblastoma, HCT116 colon carcinoma[3] | Not directly reported in searches, but used in vivo[1] |
| Effective Dose | 2.5 mg/kg and 12.5 mg/kg, twice daily (BID)[3] | Not directly reported in searches |
| Tumor Growth Inhibition | Significant antitumor efficacy observed[3] | Not directly reported in searches |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols synthesized from available literature and should be optimized for specific experimental conditions.
In Vitro S6K1 Kinase Assay (Radioactive)
This protocol is adapted from a method used for a similar kinase inhibitor.[5]
-
Reaction Setup: In a total volume of 25 µL, combine 5 µL of 5x reaction buffer (100 mM MOPS, pH 7.0, 150 mM MgCl2), 2 µL of inhibitor in 50% DMSO, 3.6 µL of S6K1 substrate peptide (e.g., RRRLSSLRA), 1 µL of BSA (20 mg/mL), 3.2 µL of recombinant S6K1, and 5 µL of ATP/[γ-32P]ATP mix.
-
Incubation: Incubate the reaction mixtures for 1 hour at room temperature.
-
Termination and Detection: Spot the reaction mixtures onto Whatman paper and wash with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Data Acquisition: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Perform experiments in triplicate and calculate IC50 values.
Western Blot for Phospho-S6 Ribosomal Protein
This protocol is a general procedure for detecting phosphorylated S6 ribosomal protein.[5][10]
-
Cell Lysis: Treat cells with the inhibitor for the desired time and concentration. Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Lowry assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-S6 ribosomal protein (e.g., Ser235/236 or Ser240/244) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6 ribosomal protein or a housekeeping protein like GAPDH.
Cell Viability Assay (MTT Assay)
This is a common colorimetric assay to assess cell viability.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Summary and Conclusion
Both this compound and PF-4708671 are valuable tools for studying the role of S6K1 in cellular processes.
-
This compound emerges as a highly potent S6K1 inhibitor with an IC50 in the low nanomolar range in biochemical assays.[2][3][4] It has demonstrated significant anti-tumor efficacy in in vivo models.[3]
-
PF-4708671 is a selective S6K1 inhibitor with a reported IC50 in the mid-nanomolar range.[6][7][8][9] It exhibits good selectivity for S6K1 over the closely related S6K2 and other AGC kinases.[7]
The choice between these two inhibitors will depend on the specific requirements of the experiment. For studies requiring maximal potency, LY-2584702 may be the preferred compound. For investigations where isoform selectivity against S6K2 is a key consideration, PF-4708671 presents a well-characterized option.
It is crucial for researchers to consider the different experimental conditions under which the reported data were generated and to perform their own head-to-head comparisons under their specific assay conditions for the most accurate assessment. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such investigations and aid in the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Phospho-S6 Kinase, a Protein Involved in the Compensatory Adaptive Response, Increases the Efficacy of Paclitaxel in Reducing the Viability of Matrix-Attached Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to p70S6K Inhibition: Evaluating LY-2584702 Tosylate Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY-2584702 tosylate salt, a potent and selective p70 S6 Kinase (p70S6K) inhibitor, with other known inhibitors of this critical signaling pathway. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to p70S6K and its Inhibition
The 70 kDa ribosomal protein S6 kinase (p70S6K) is a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival. It is a key downstream effector of the PI3K/Akt/mTOR signaling pathway. Upon activation, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, leading to enhanced translation of specific mRNAs that encode for ribosomal proteins and elongation factors. Dysregulation of the p70S6K pathway is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound is a selective, ATP-competitive inhibitor of p70S6K. Its efficacy and selectivity have been demonstrated in numerous preclinical studies, positioning it as a valuable tool for investigating the roles of p70S6K and as a potential therapeutic agent.
Comparative Analysis of p70S6K Inhibitors
This section compares LY-2584702 with other commonly used p70S6K inhibitors, focusing on their potency, selectivity, and cellular effects.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of LY-2584702 and its alternatives against p70S6K in biochemical assays.
| Inhibitor | Target(s) | IC50 (in vitro kinase assay) | Reference |
| LY-2584702 | p70S6K | 4 nM | [1][2] |
| Rapamycin (B549165) | mTORC1 (indirect inhibitor of p70S6K) | N/A (acts on upstream activator) | [3][4] |
| PF-4708671 | p70S6K1 | 160 nM | [1] |
| AT7867 | Akt1/2/3, p70S6K, PKA | 85 nM (for p70S6K) | [5] |
Cellular Activity
The following table presents the inhibitory effects of these compounds in cell-based assays, which provide a more physiologically relevant context.
| Inhibitor | Cell Line | Assay | Cellular IC50 / Effective Concentration | Reference |
| LY-2584702 | HCT116 (colon cancer) | Inhibition of S6 phosphorylation | 0.1-0.24 µM | [6] |
| Rapamycin | Small Cell Lung Cancer cells (H69, H345, H510) | Inhibition of p70S6K phosphorylation | ~0.3 nM (half-maximal effect) | [4] |
| PF-4708671 | Non-Small Cell Lung Cancer cells (A549, SK-MES-1) | Inhibition of S6 phosphorylation | Effective at 0.1 µM | [7][8] |
| AT7867 | U87MG (glioblastoma) | Inhibition of S6 phosphorylation | Not explicitly stated, but effective at inhibiting downstream substrates | [9] |
Effects on Cell Proliferation
The ultimate goal of many cancer-targeted therapies is to inhibit cell proliferation. The data below showcases the anti-proliferative effects of LY-2584702 and its counterparts.
| Inhibitor | Cell Line(s) | Effect on Proliferation | Reference |
| LY-2584702 | A549, SK-MES-1 (lung cancer) | Significant inhibition at 0.1 µM and 0.6 µM, respectively | [10] |
| Rapamycin | Small Cell Lung Cancer cells (H69, H345, H510) | Growth inhibition at concentrations similar to those for p70S6K dephosphorylation | [4] |
| PF-4708671 | H460, A549, SK-MES-1 (lung cancer) | Significant inhibition at concentrations ranging from 0.1 µM to 10 µM depending on the cell line and duration | [7][8] |
| AT7867 | Various human cancer cell lines | Growth inhibition as a single agent | [9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the p70S6K signaling pathway and a general workflow for assessing inhibitor efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. promega.com [promega.com]
- 3. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Reproducibility of LY-2584702 Tosylate Salt Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for LY-2584702 tosylate salt, a selective inhibitor of p70 ribosomal S6 kinase (p70S6K), and its alternatives. The objective is to offer a comprehensive resource for assessing the reproducibility and performance of this compound in preclinical research. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70S6K, a critical kinase in the PI3K/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1] Experimental data demonstrates its efficacy in inhibiting the phosphorylation of the downstream target, ribosomal protein S6 (rpS6), and in suppressing tumor growth in various cancer models. This guide compares LY-2584702 with another well-characterized p70S6K inhibitor, PF-4708671, to provide a broader context for its experimental performance. While both compounds are potent inhibitors of p70S6K, they exhibit differences in selectivity and have been characterized in different experimental systems. Clinical trial data for LY-2584702 indicates some limitations in clinical translation due to toxicity and variable pharmacokinetics.[2]
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for this compound and a key alternative, PF-4708671.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | K_i_ (nM) | Selectivity Profile | Reference(s) |
| This compound | p70S6K | 4 | - | Selective against a panel of 83 other kinases.[3][4] | [3][4] |
| pS6 (in HCT116 cells) | 100 - 240 | - | [4][5] | ||
| MSK2 | 58 - 176 | - | Less selective against closely related kinases. | [5] | |
| RSK | 58 - 176 | - | [5] | ||
| PF-4708671 | p70S6K1 | 160 | 20 | >400-fold selective for S6K1 over S6K2.[6] | [2][6] |
| MSK1 | 950 | - | ~4-fold selective for S6K1 over MSK1.[6] | [6] | |
| RSK1/2 | >20-fold less potent | - | >20-fold selective for S6K1 over RSK1/2.[6] | [6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| This compound | HCT116 colon carcinoma | 2.5 mg/kg and 12.5 mg/kg, twice daily (BID) | Statistically significant tumor growth reduction.[5] | [5] |
| U87MG glioblastoma | 12.5 mg/kg, BID | Significant antitumor efficacy. | [3] | |
| PF-4708671 | Diet-induced obese mice | 7-day treatment | Improved glucose tolerance and increased Akt phosphorylation in liver and muscle.[7] | [7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.
Caption: A typical workflow for Western blot analysis of protein phosphorylation.
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.
In Vitro p70S6K Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of inhibitors against p70S6K.
Materials:
-
Recombinant p70S6K enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
S6 peptide substrate
-
This compound or other inhibitors
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-S6 in HCT116 Cells
This protocol is designed to assess the inhibitory effect of compounds on the phosphorylation of ribosomal protein S6 in a cellular context.
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
This compound or other inhibitors
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-S6) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total S6 to confirm equal protein loading.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of p70S6K inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT116 cancer cells
-
Matrigel (optional)
-
This compound or other inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 cells (typically 1-5 x 10^6 cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the specified dosing regimen (e.g., 12.5 mg/kg, twice daily). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).
Conclusion
The available data on this compound demonstrates its potent and selective inhibition of p70S6K in preclinical models. When comparing its performance to alternatives like PF-4708671, it is crucial to consider the specific experimental context, including the cell lines or animal models used and the endpoints measured. The detailed protocols provided in this guide aim to facilitate the design and execution of reproducible experiments, enabling researchers to make informed decisions about the use of LY-2584702 and other p70S6K inhibitors in their studies. While preclinical results for LY-2584702 were promising, its clinical development has been challenging, highlighting the complexities of translating in vitro and in vivo findings to human patients.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY-2584702 Tosylate Salt: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of LY-2584702 tosylate salt, a selective ATP competitive inhibitor of p70S6K. Adherence to these protocols is essential for mitigating risks and maintaining compliance with standard laboratory safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While the available SDS from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it with the standard precautions for all laboratory chemicals.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious, chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side shields.
-
Lab Coat: A standard lab coat is required to protect from skin contact.
-
Respiratory Protection: If handling the powder form and there is a risk of creating dust, use a suitable respirator.[2]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Avoid generating dust or aerosols.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
Key Compound Information
| Identifier | CAS Number | Molecular Formula | Molecular Weight | Target |
| This compound | 1082949-68-5 | C28H27F4N7O3S | 617.62 | p70S6K |
Data compiled from supplier information.[3]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound involves collection by an approved hazardous waste disposal service. All materials that have come into contact with the compound should be treated as hazardous waste.[4][5]
Step 1: Segregation of Waste
At the point of generation, separate all waste contaminated with this compound from other laboratory waste streams. This includes:
-
Solid Waste: Unused or expired solid compound, contaminated personal protective equipment (gloves, etc.), weighing paper, and disposable labware (e.g., pipette tips, vials).[2][5]
Step 2: Containment of Waste
-
Solid Waste: Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container.[2][5]
-
Liquid Waste: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not overfill the container; it is recommended to fill it to no more than 75% of its capacity. Keep the container securely closed when not in use.[2][5]
Step 3: Labeling of Waste Containers
All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of accumulation should also be clearly marked.[5]
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[5]
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4][5] Follow all institutional procedures for chemical waste pickup, which may include completing specific waste disposal forms.[2] Do not attempt to dispose of this waste through standard municipal channels or by pouring it down the drain.[2][5]
Special Consideration: Laboratory-Scale Neutralization
For some tosylate compounds, a preliminary step of chemical neutralization (hydrolysis) may be possible for small quantities.[4] However, this should only be performed if explicitly approved by your EHS department and with a validated protocol.[4] Without specific guidance for this compound, it is safest to proceed directly with collection by a hazardous waste service.
Disposal Workflow Diagram
References
Essential Safety and Logistical Information for Handling LY-2584702 Tosylate Salt
This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling LY-2584702 tosylate salt. As a potent p70S6K inhibitor, this compound requires stringent handling procedures to ensure personnel safety and prevent contamination.[1][2][3][4][5] The following information outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and disposal procedures.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a selective ATP competitive inhibitor of p70S6K.[2][6]
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₂₇F₄N₇O₃S | [6] |
| Molecular Weight | 617.62 g/mol | [6] |
| IC₅₀ (p70S6K) | 4 nM | [2][3][6] |
| IC₅₀ (S6K1 enzyme assay) | 2 nM | [2][6] |
| IC₅₀ (pS6 in HCT116 cells) | 0.1-0.24 µM | [3][5][6][7] |
| Solubility in DMSO | ≥ 10.25 mg/mL | [6] |
| Storage Conditions | 4°C, sealed, away from moisture | [6] |
Operational Plan: Step-by-Step Handling Procedures
Given the potent nature of this compound, all handling of the solid compound should occur within a containment system, such as a flexible containment glove bag or a certified chemical fume hood, to minimize exposure risk.[8]
1. Preparation and Engineering Controls:
-
Work Area: Designate a specific area for handling this compound. This area should be equipped with a certified chemical fume hood or a glove box.
-
Equipment: All equipment, including balances, spatulas, and weighing papers, should be dedicated for use with this compound and cleaned thoroughly after each use.
2. Personal Protective Equipment (PPE):
-
Body Protection: A disposable, low-linting coverall, such as those made from Tyvek®, is required to provide full body protection.[9]
-
Hand Protection: Wear two pairs of chemical-resistant nitrile gloves.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.[10]
-
Respiratory Protection: When handling the powder outside of a containment system, a powered air-purifying respirator (PAPR) is necessary.[8][11] For less hazardous operations within a fume hood, an N95 respirator may be sufficient, but a risk assessment should be performed.[10]
3. Weighing and Solution Preparation:
-
Weighing: Tare the balance with the receiving vial inside the containment system. Carefully transfer the desired amount of this compound.
-
Solution Preparation: Add the solvent (e.g., DMSO) to the vial containing the compound.[3][6] Cap the vial and mix gently until the solid is fully dissolved. Ultrasonic and warming may be necessary to achieve desired concentrations.[6]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, coveralls, weighing papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container.[12]
2. Decontamination:
-
Work Surfaces: Clean all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Equipment: Reusable equipment should be thoroughly rinsed with a solvent known to dissolve the compound, followed by a standard cleaning procedure.
3. Chemical Inactivation (if approved by EHS):
-
For small quantities, a preliminary hydrolysis step may be considered to reduce the reactivity of the tosylate group, but this must be explicitly approved by your institution's Environmental Health and Safety (EHS) department.[12]
-
A general procedure involves reacting the tosylate waste with a solution of sodium hydroxide (B78521) to hydrolyze the ester. The resulting solution is then neutralized before collection as aqueous chemical waste.[12]
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's approved hazardous waste management program.[12]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. aiha.org [aiha.org]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
